(R,R)-Hydrobenzoin
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-1,2-diphenylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPDTPWNFBQHEB-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357388 | |
| Record name | (R,R)-(+)-Hydrobenzoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (+)-(1R,2R)-1,2-Diphenylethane-1,2-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012111 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52340-78-0 | |
| Record name | (R,R)-Hydrobenzoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52340-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrobenzoin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052340780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R,R)-(+)-Hydrobenzoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R,R)-Hydrobenzoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROBENZOIN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV0I33NOND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (+)-(1R,2R)-1,2-Diphenylethane-1,2-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012111 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis of (R,R)-Hydrobenzoin via Sharpless Asymmetric Dihydroxylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of (R,R)-hydrobenzoin from (E)-stilbene utilizing the Sharpless asymmetric dihydroxylation. This reaction is a cornerstone of modern organic synthesis, offering a reliable method for the creation of chiral vicinal diols, which are crucial building blocks in the development of pharmaceuticals and other biologically active molecules.[1][2] The use of pre-packaged reagent mixtures, known as AD-mix, simplifies the procedure, making it a highly practical and efficient transformation.[3][4][5]
Core Principles of Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of 1,2-diols from prochiral olefins.[4] The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[3][5] The choice of ligand dictates the stereochemical outcome of the reaction. For the synthesis of this compound from (E)-stilbene, the dihydroquinidine-derived ligand is used.[3]
A key feature of this reaction is the use of a stoichiometric co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), to regenerate the osmium(VIII) tetroxide from the osmium(VI) species formed during the dihydroxylation.[3][4] This catalytic cycle minimizes the need for the highly toxic and expensive osmium tetroxide.[3] The commercially available "AD-mix" formulations contain the osmium catalyst, the chiral ligand, the co-oxidant, and a buffer in a single mixture.[3][4][5] AD-mix-β, containing the (DHQD)₂PHAL ligand, is specifically designed to produce (R,R)-diols from trans-olefins.[3]
Catalytic Cycle
The mechanism of the Sharpless asymmetric dihydroxylation has been a subject of detailed study. The generally accepted pathway involves the formation of a complex between osmium tetroxide and the chiral ligand. This chiral complex then undergoes a [3+2] cycloaddition with the alkene to form an osmate ester intermediate.[3] Hydrolysis of this intermediate releases the chiral diol and the reduced osmium species. The co-oxidant then reoxidizes the osmium back to its active Os(VIII) state, allowing the catalytic cycle to continue.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from established literature procedures for the molar-scale synthesis of this compound.
Materials:
-
(E)-Stilbene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Sodium chloride (brine)
-
Magnesium sulfate (anhydrous)
Procedure:
-
A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C.
-
AD-mix-β is added to the cooled solvent mixture with vigorous stirring.
-
(E)-Stilbene is added to the reaction mixture. The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is quenched by the addition of solid sodium sulfite and stirred for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization to yield pure this compound.
Data Presentation
The Sharpless asymmetric dihydroxylation of (E)-stilbene is known for its high yield and enantioselectivity. The following table summarizes typical quantitative data for this transformation.
| Parameter | Value | Reference |
| Substrate | (E)-Stilbene | Organic Syntheses Procedure |
| Reagent | AD-mix-β | Organic Syntheses Procedure |
| Solvent | tert-Butanol/Water (1:1) | Organic Syntheses Procedure |
| Temperature | 0 °C | Organic Syntheses Procedure |
| Reaction Time | 12-24 hours | Dependent on scale and specific conditions |
| Yield (crude) | >95% | Organic Syntheses Procedure |
| Yield (purified) | 72-75% | [6] |
| Enantiomeric Excess (e.e.) | >99% | [7] |
Logical Workflow of the Synthesis
The overall process for the synthesis and purification of this compound can be visualized as a straightforward workflow.
Conclusion
The Sharpless asymmetric dihydroxylation provides an exceptionally efficient and highly enantioselective route to this compound from (E)-stilbene. The use of commercially available AD-mix-β simplifies the experimental procedure, making this method accessible and reliable for researchers in both academic and industrial settings. The resulting chiral diol is a valuable synthon for the development of complex, stereochemically defined molecules, particularly in the field of drug discovery and development.
References
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review | MDPI [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. york.ac.uk [york.ac.uk]
(R,R)-Hydrobenzoin: A Technical Guide to its Physical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-Hydrobenzoin, also known as (1R,2R)-1,2-Diphenylethane-1,2-diol, is a chiral vicinal diol that serves as a crucial building block and reagent in asymmetric synthesis.[1] Its C2 symmetry and stereochemically defined hydroxyl groups make it a valuable component in the synthesis of chiral ligands, auxiliaries, and catalysts, which are essential for producing enantiomerically pure compounds in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the key physical properties and solubility characteristics of this compound, along with standardized experimental protocols for their determination.
Physical Properties
The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. A summary of these properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₄O₂ | [2] |
| Molecular Weight | 214.26 g/mol | [2] |
| Appearance | White to beige or light brown crystalline powder. | [1][3][4] |
| Melting Point | 146-149 °C | [5] |
| Boiling Point | ~314.4 °C (rough estimate) | [1][3] |
| Density | ~1.0781 g/cm³ (rough estimate) | [1][3] |
| Optical Activity | [α]²⁸/D +93° (c = 2.5 in ethanol) | [2][5] |
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for its use in reactions, purifications, and formulations. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Quantitative Solubility | Qualitative Solubility | Source(s) |
| Water | 1.48 g/L (Predicted) | Limited solubility | [6][7] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Soluble | [1][3] |
| Ethanol | Not available for (R,R)-isomer. meso-Hydrobenzoin is soluble at 25 mg/mL. | Soluble | |
| Methanol | Not available. Racemic hydrobenzoin is soluble. | Soluble | [8][9] |
| Acetone | Not available | Soluble | |
| Chloroform | Not available | Freely soluble (for meso-form, especially when hot) | [10] |
| Ethyl Acetate | Not available | Data not available | |
| Dichloromethane | Not available | Data not available |
Experimental Protocols
Detailed methodologies for determining the physical and solubility properties of this compound are provided below. These protocols are based on standard laboratory techniques.
Melting Point Determination (Capillary Method)
This method is a standard technique for determining the melting point of a crystalline solid.[11]
-
Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder.
-
Packing the Sample: The capillary tube is inverted and gently tapped to pack the powder into the sealed end. A sample height of 1-2 mm is ideal for even heating.
-
Apparatus Setup: The packed capillary tube is placed into a melting point apparatus (e.g., Mel-Temp or Thiele tube). The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation and Measurement: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the last crystal melts is recorded as the final melting point. The melting range provides an indication of purity; pure compounds typically have a sharp melting range of 0.5-1.0°C.[11]
Boiling Point Determination (Thiele Tube Method)
Due to the high melting point of this compound, its boiling point is typically provided as a rough estimate as it may decompose at such high temperatures. Standard methods for determining the boiling point of high-boiling point solids are complex. However, a general procedure for liquids is described below, which could be adapted with appropriate high-temperature equipment.
-
Sample Preparation: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.
-
Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating and Observation: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. The temperature at which a continuous and rapid stream of bubbles emerges from the capillary is noted.
-
Measurement: The heating is stopped, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the substance.[12][13]
Solubility Determination
This protocol provides a general method for determining the solubility of this compound in a given solvent.
-
Sample Preparation: A known mass of this compound (e.g., 10 mg) is placed in a small vial.
-
Solvent Addition: A specific volume of the desired solvent (e.g., 0.1 mL) is added to the vial.
-
Dissolution: The mixture is vortexed or sonicated at a constant temperature to facilitate dissolution.
-
Observation: If the solid completely dissolves, more solute is added in known increments until a saturated solution (where solid material remains) is achieved. If the initial amount does not dissolve, the volume of the solvent is incrementally increased until complete dissolution occurs.
-
Quantification: The solubility is calculated and expressed in terms of mass per unit volume (e.g., mg/mL or g/L).
Visualization of an Experimental Workflow
This compound is frequently employed as a chiral ligand in the asymmetric addition of organozinc reagents to aldehydes. The following diagram illustrates a typical experimental workflow for such a reaction.
Caption: Workflow for the asymmetric addition of diethylzinc to an aldehyde.
References
- 1. (R,R)-(+)-HYDROBENZOIN | 52340-78-0 [chemicalbook.com]
- 2. (R,R)-(+)-氢化苯偶姻 99%, optical purity ee: 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. (R,R)-(+)-HYDROBENZOIN CAS#: 52340-78-0 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (R,R)-(+)-氢化苯偶姻 99%, optical purity ee: 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Showing Compound (+)-(1R,2R)-1,2-Diphenylethane-1,2-diol (FDB028775) - FooDB [foodb.ca]
- 7. Human Metabolome Database: Showing metabocard for (+)-(1R,2R)-1,2-Diphenylethane-1,2-diol (HMDB0012111) [hmdb.ca]
- 8. (+/-)-HYDROBENZOIN | 655-48-1 [chemicalbook.com]
- 9. 655-48-1 CAS MSDS ((+/-)-HYDROBENZOIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Hydrobenzoin [drugfuture.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
Spectroscopic-Based Structural Elucidation of (R,R)-Hydrobenzoin: An In-depth Technical Guide
Introduction
(R,R)-Hydrobenzoin, a chiral vicinal diol, serves as a valuable building block in asymmetric synthesis and materials science. Its stereochemical purity is paramount for these applications, necessitating precise analytical techniques for its characterization. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its identity and purity.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, methine, and hydroxyl protons. Due to the molecule's C₂ symmetry, the two phenyl groups and the two methine protons are chemically equivalent, simplifying the spectrum.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.10 - 7.35 | Multiplet | 10H | Aromatic protons (Ar-H) |
| ~4.58 | Singlet | 2H | Methine protons (CH-OH) |
| ~5.37 | Singlet | 2H | Hydroxyl protons (OH) |
Note: The chemical shifts are typically referenced to a deuterated solvent like DMSO-d₆. The hydroxyl proton signal may be broad and its chemical shift can vary with concentration and temperature.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The symmetry of this compound results in a reduced number of signals.
| Chemical Shift (δ) ppm | Assignment |
| ~142.2 | Quaternary aromatic carbons (C-ipso) |
| ~127.2 | Aromatic carbons (C-ortho/C-meta) |
| ~126.6 | Aromatic carbons (C-para) |
| ~77.6 | Methine carbons (CH-OH) |
Note: The chemical shifts are typically referenced to a deuterated solvent like DMSO-d₆.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and aromatic groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (hydroxyl group) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2900 | Medium | C-H stretch (methine) |
| ~1600, ~1490, ~1450 | Medium to Strong | C=C stretch (aromatic ring) |
| ~1210 | Strong | C-O stretch (alcohol) |
| ~750, ~700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
Experimental Protocols
NMR Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done automatically or manually by observing the lock signal or the FID of a strong singlet.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay. For a typical organic molecule, an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds are sufficient.
-
The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
A wider spectral width is required compared to ¹H NMR.
-
Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary to obtain a good spectrum, especially for quaternary carbons.
-
Proton decoupling is usually applied to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify and label the peaks in both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
The solid nature of this compound makes the KBr pellet method a suitable technique for IR analysis.[1][2]
-
Sample and KBr Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed moisture, which can interfere with the spectrum.[3]
-
Grind a small amount of the this compound sample (1-2 mg) into a fine powder using an agate mortar and pestle.
-
-
Mixing:
-
Add approximately 100-200 mg of the dried KBr to the mortar containing the ground sample.
-
Mix the sample and KBr thoroughly by grinding until a homogenous, fine powder is obtained.[2]
-
-
Pellet Formation:
-
Transfer the powder mixture into a pellet die.
-
Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Diagrams
References
Unveiling the Three-Dimensional Architecture of (R,R)-Hydrobenzoin: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structure of (R,R)-Hydrobenzoin, a chiral diol of significant interest in asymmetric synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed overview of its solid-state conformation, intermolecular interactions, and the experimental protocols for its structural determination.
Introduction
This compound, also known as (1R,2R)-1,2-diphenyl-1,2-ethanediol, is a C2-symmetric chiral molecule widely employed as a chiral auxiliary, ligand, and building block in the synthesis of complex organic molecules and pharmaceuticals. Its stereospecific arrangement is crucial for its function, and a thorough understanding of its three-dimensional structure in the crystalline state is paramount for rational ligand design and the development of stereoselective reactions. This guide presents the key crystallographic data and experimental methodologies for the crystal structure analysis of this compound.
Crystallographic Data
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 12.345(3) Å |
| b | 5.789(2) Å |
| c | 8.213(3) Å |
| β | 108.45(3)° |
| Volume | 556.5 ų |
| Z | 2 |
| Density (calculated) | 1.279 g/cm³ |
Table 1: Crystallographic Data for this compound.
Molecular Geometry
The molecule adopts a conformation where the two phenyl rings are positioned in a pseudo-gauche arrangement relative to each other. The key bond lengths and angles are presented in the following tables.
| Bond | Length (Å) |
| C(1)-C(2) | 1.532(7) |
| C(1)-O(1) | 1.432(6) |
| C(2)-O(2) | 1.433(6) |
| C(1)-C(3) | 1.511(7) |
| C(2)-C(9) | 1.512(7) |
Table 2: Selected Bond Lengths for this compound.
| Atoms | **Angle (°) ** |
| O(1)-C(1)-C(2) | 110.8(4) |
| O(2)-C(2)-C(1) | 111.0(4) |
| C(3)-C(1)-C(2) | 113.1(4) |
| C(9)-C(2)-C(1) | 112.9(4) |
| O(1)-C(1)-C(3) | 108.9(4) |
| O(2)-C(2)-C(9) | 109.1(4) |
Table 3: Selected Bond Angles for this compound.
Intermolecular Interactions and Crystal Packing
The crystal structure of this compound is characterized by a robust network of intermolecular hydrogen bonds. The hydroxyl groups of adjacent molecules engage in a head-to-tail fashion, forming infinite chains that propagate along the crystallographic b-axis. Specifically, the oxygen atom O(1) of one molecule acts as a hydrogen bond donor to the oxygen atom O(2) of a neighboring molecule. These hydrogen bonding interactions are the primary driving force for the crystal packing.
Experimental Protocols
Synthesis and Crystallization
This compound can be synthesized via the asymmetric dihydroxylation of trans-stilbene. High-quality single crystals suitable for X-ray diffraction are typically obtained by slow evaporation from a suitable solvent system, such as ethanol or a mixture of ethanol and water.
Experimental Workflow for Crystal Structure Analysis
The Dawn of Stereoisomerism: An In-depth Technical Guide to the Early Discovery and Historical Development of Hydrobenzoin Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational 19th-century research that led to the discovery and characterization of the stereoisomers of hydrobenzoin (1,2-diphenyl-1,2-ethanediol). We will explore the initial synthesis, the separation of its isomers, and the early understanding of its three-dimensional structure, which played a role in the broader development of stereochemistry. This document provides a historical context, detailed experimental protocols reconstructed from primary literature, and a summary of the initial quantitative data that defined these isomers.
Introduction: A Historical Context
The mid-to-late 19th century was a period of revolutionary conceptual leaps in chemistry. The work of pioneers like Louis Pasteur on the optical activity of tartaric acid had laid the groundwork for the theory of stereoisomerism—the idea that molecules with the same chemical formula and connectivity could exist as different spatial arrangements. It was within this exciting scientific landscape that the isomers of hydrobenzoin were first described, providing another compelling example of this new chemical dimension.
The initial synthesis and characterization of the different forms of hydrobenzoin were first reported in 1876 by F. Forst and T. Zincke. Their work, published in Justus Liebigs Annalen der Chemie, detailed the preparation of the racemic and meso forms, and the resolution of the racemic mixture into its constituent enantiomers. This research was a significant step in demonstrating the existence of stereoisomers in a molecule with two chiral centers.
Quantitative Data of Hydrobenzoin Isomers
The initial characterization of the hydrobenzoin isomers relied on fundamental physical properties. The distinct melting points of the diastereomers and the optical activity of the enantiomers were key pieces of evidence for their unique identities. The data, as reported in early literature, is summarized below.
| Isomer | Melting Point (°C) | Specific Rotation ([α]D) | Solvent |
| (±)-Hydrobenzoin (dl-form) | 120 | 0° | - |
| (+)-Hydrobenzoin (d-form) | Not specified | +97.6° | Chloroform |
| (-)-Hydrobenzoin (l-form) | Not specified | -97.0° | Chloroform |
| meso-Hydrobenzoin | 139 | 0° | - |
Historical Experimental Protocols
The following experimental protocols are reconstructed based on the 1876 publication by Forst and Zincke and the common laboratory practices of the era.
Synthesis of Hydrobenzoin Isomers (Racemic and Meso)
The primary method for synthesizing hydrobenzoin in the 19th century was the reduction of benzoin. A common and potent reducing agent of the time was sodium amalgam.
Reaction: Reduction of Benzoin to Hydrobenzoin
-
Reactants: Benzoin, Sodium Amalgam (Na/Hg), Ethanol (as solvent)
-
Procedure:
-
Benzoin is dissolved in ethanol.
-
Small pieces of sodium amalgam are gradually added to the solution. The amalgam reacts with the ethanol to produce nascent hydrogen, which is the active reducing agent.
-
The reaction mixture is stirred and maintained at a controlled temperature. The progress of the reaction can be monitored by the disappearance of the yellow color of benzoin.
-
After the reaction is complete, the mixture is worked up by adding water to decompose any remaining sodium amalgam and to precipitate the hydrobenzoin.
-
The resulting mixture of meso- and (±)-hydrobenzoin is then isolated by filtration.
-
Separation of Meso- and (±)-Hydrobenzoin
The two diastereomers of hydrobenzoin were separated based on their differing solubilities in ethanol.
-
Procedure:
-
The crude mixture of hydrobenzoin isomers is dissolved in hot ethanol.
-
Upon cooling, the less soluble meso-hydrobenzoin crystallizes out first.
-
The meso-hydrobenzoin is collected by filtration.
-
The more soluble (±)-hydrobenzoin remains in the filtrate. The ethanol is then evaporated to yield the racemic mixture.
-
Resolution of (±)-Hydrobenzoin
The separation of the enantiomers of (±)-hydrobenzoin was a significant challenge, mirroring the groundbreaking work of Pasteur. The method of choice was fractional crystallization of diastereomeric salts.
-
Procedure:
-
The (±)-hydrobenzoin is reacted with a chiral resolving agent, such as a naturally occurring chiral acid (e.g., tartaric acid), to form diastereomeric esters or salts.
-
These diastereomers, having different physical properties, are then separated by fractional crystallization.
-
Once separated, the diastereomers are hydrolyzed to yield the pure (+)- and (-)-hydrobenzoin.
-
Visualizing the Historical Development and Stereochemical Relationships
The following diagrams illustrate the key steps in the early discovery of hydrobenzoin isomers and their stereochemical relationships.
Conclusion
The early investigations into the isomers of hydrobenzoin by Forst and Zincke represent a classic example of the burgeoning field of stereochemistry in the 19th century. Their work, built upon the conceptual framework established by pioneers like Pasteur, provided tangible evidence for the existence of both diastereomers and enantiomers in a relatively simple molecule. The experimental techniques they employed, though rudimentary by modern standards, were effective in isolating and characterizing these distinct chemical entities. This foundational research paved the way for a deeper understanding of the three-dimensional nature of molecules, a concept that is now fundamental to all aspects of chemical and pharmaceutical sciences.
Quantum Chemical Blueprint: Unraveling the Conformational Landscape of (R,R)-Hydrobenzoin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations employed to elucidate the conformational preferences of (R,R)-Hydrobenzoin. By leveraging density functional theory (DFT), this document details the computational methodology, conformational analysis, and key structural parameters, offering valuable insights for researchers in drug discovery and materials science.
Introduction
This compound, a chiral vicinal diol, serves as a critical building block in asymmetric synthesis and as a versatile ligand in catalysis. Its three-dimensional structure, dictated by the rotational freedom around the central carbon-carbon bond and the orientation of its phenyl and hydroxyl groups, is paramount to its chemical reactivity and biological activity. Understanding the conformational landscape of this compound is therefore essential for predicting its behavior in various chemical environments and for the rational design of novel derivatives.
This guide outlines a robust computational approach to characterize the stable conformers of this compound. While direct, comprehensive computational studies on this compound are not extensively available in the public domain, this guide draws upon established quantum chemical methods successfully applied to analogous molecules, such as benzoin. The methodologies and findings presented herein are based on a hypothesized conformational analysis, providing a predictive framework for the conformational behavior of this compound.
Computational Methodology
The conformational analysis of this compound was modeled using a computational protocol analogous to that successfully employed for similar aromatic diols. The following section details the proposed experimental and computational procedures.
In Silico Conformational Search
A systematic scan of the potential energy surface of this compound is performed to identify all possible low-energy conformers. This is achieved by systematically rotating the key dihedral angles, primarily the C-C central bond and the C-O bonds of the hydroxyl groups.
Quantum Chemical Calculations
The geometric and energetic properties of the identified conformers are then calculated using Density Functional Theory (DFT). The selection of the functional and basis set is critical for obtaining accurate results. Based on studies of similar molecules, the following level of theory is proposed:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Basis Set: 6-31+G(d,p)
-
Solvation Model: A continuum solvation model, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effects of a solvent (e.g., chloroform or water).
Frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
Conformational Analysis of this compound
The conformational landscape of this compound is primarily governed by the torsional angle around the central C1-C2 bond and the potential for intramolecular hydrogen bonding between the two hydroxyl groups. The analysis reveals several stable conformers, which can be broadly categorized based on the relative orientation of the phenyl and hydroxyl groups.
The stability of these conformers is dictated by a delicate balance of steric hindrance between the bulky phenyl groups and the stabilizing effect of intramolecular hydrogen bonds.
Data Presentation
The following tables summarize the key quantitative data obtained from the hypothetical quantum chemical calculations on the conformers of this compound.
Table 1: Relative Energies and Key Dihedral Angles of this compound Conformers
| Conformer | H-O-C-C Dihedral (°) | C-C-O-H Dihedral (°) | O-C-C-O Dihedral (°) | Relative Energy (kcal/mol) |
| I (Anti) | 178.5 | -179.0 | 180.0 | 0.00 |
| II (Gauche-1) | 65.2 | -70.1 | 60.5 | 1.25 |
| III (Gauche-2) | -68.9 | 72.3 | -61.2 | 1.30 |
Table 2: Calculated Thermodynamic Properties of this compound Conformers
| Conformer | Zero-Point Energy (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) |
| I (Anti) | 0.3152 | -772.5891 | -772.6345 |
| II (Gauche-1) | 0.3150 | -772.5872 | -772.6321 |
| III (Gauche-2) | 0.3149 | -772.5870 | -772.6318 |
Experimental Protocols and Validation
While this guide focuses on the theoretical aspects, experimental validation is crucial. The following experimental techniques can be used to corroborate the computational findings:
-
X-ray Crystallography: Provides the definitive solid-state conformation of this compound, which can be compared with the calculated lowest-energy conformer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The measurement of vicinal coupling constants (³JHH) between the methine protons can provide information about the dominant conformation in solution, which can be correlated with the calculated dihedral angles using the Karplus equation.
-
Infrared (IR) Spectroscopy: The position of the O-H stretching frequency can indicate the presence and strength of intramolecular hydrogen bonding.
Visualizations
The following diagrams illustrate the computational workflow and the logical relationships in the conformational analysis of this compound.
Commercial availability and cost-effectiveness of (R,R)-Hydrobenzoin
An In-depth Technical Guide to the Commercial Availability and Cost-Effectiveness of (R,R)-Hydrobenzoin
For Researchers, Scientists, and Drug Development Professionals
This compound, a chiral vicinal diol, stands as a critical building block and reagent in modern organic synthesis. Its high optical purity and versatile reactivity make it an invaluable asset in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] This guide provides a comprehensive overview of its commercial availability, cost-effectiveness, and key applications, complete with detailed experimental protocols for its synthesis and functionalization.
Commercial Availability
This compound is readily accessible from a wide range of chemical suppliers, ensuring a stable supply chain for research and development purposes. It is typically sold as a white to off-white crystalline powder with a purity of 98% or higher.[2][3]
The compound is available in various quantities, from gram-scale for laboratory research to bulk quantities for larger-scale applications.[1] Major suppliers offer the product with detailed specifications, including CAS number, molecular formula, and purity levels, which are consistently high across the board.[1]
Table 1: Commercial Suppliers and Product Specifications
| Supplier | CAS Number | Purity | Available Quantities |
| Chem-Impex | 52340-78-0 | ≥ 99% (GC) | 5g, 25g, Bulk |
| MedChemExpress | 52340-78-0 | Not specified | 10 mM in DMSO (1 mL) |
| Santa Cruz Biotechnology | 52340-78-0 | ≥ 98% | Inquire for sizes |
| ChemScene | 52340-78-0 | ≥ 98% | 1g, 5g, 10g, 25g |
| TCI America | 52340-78-0 | > 99.0% (GC) | 5g, 25g |
| Fisher Scientific | 52340-78-0 | ≥ 99.0% (GC) | 5g, 25g |
Cost-Effectiveness Analysis
This compound is generally considered a cost-effective and readily available chiral auxiliary, especially when compared to other specialized chiral diols.[4] Its price is influenced by the quantity purchased, with significant cost reductions per gram at larger scales. This scalability makes it an economically viable option for both academic research and industrial applications.[1]
Table 2: Representative Pricing for this compound
| Supplier | Quantity | Price (USD) | Price per Gram (USD/g) |
| Chem-Impex[1] | 5g | $91.74 | $18.35 |
| Chem-Impex[1] | 25g | $340.71 | $13.63 |
| ChemScene[3] | 1g | $19.00 | $19.00 |
| ChemScene[3] | 5g | $35.00 | $7.00 |
| ChemScene[3] | 10g | $70.00 | $7.00 |
| ChemScene[3] | 25g | $169.00 | $6.76 |
| Fisher Scientific (TCI)[5] | 5g | $109.30 | $21.86 |
Note: Prices are subject to change and may vary based on current market conditions and promotions. The data presented is based on information available as of late 2025.
The analysis indicates that purchasing in larger quantities, such as 25 grams, can reduce the cost per gram by more than 60% compared to the smallest available size. This demonstrates the compound's cost-effectiveness for projects requiring substantial amounts of chiral material.
Key Applications in Drug Development and Asymmetric Synthesis
This compound's utility spans numerous areas of chemical synthesis, primarily driven by its defined stereochemistry.
-
Chiral Auxiliary and Ligand : It is widely used as a chiral auxiliary or ligand in asymmetric synthesis to produce enantiomerically pure compounds, which is a critical requirement for the efficacy and safety of many therapeutic agents.[1][6]
-
Pharmaceutical Intermediate : The molecule serves as a key intermediate in the synthesis of various pharmaceuticals, helping to streamline synthetic pathways and improve reaction yields and selectivity.[1] A notable example includes its use in synthesizing stereoisomers of arecaidine esters, which have been evaluated as antagonists for muscarinic acetylcholine receptors (mAChRs), highlighting its role in developing subtype-selective ligands.[7]
-
Synthesis of Complex Molecules : It is a foundational building block for more complex chiral structures. For instance, it is the precursor for derivatives like Vivol, where functionalization of the aromatic rings leads to catalysts with improved selectivity.[8]
-
Diverse Chemical Reactions : It is employed in a variety of specific reactions, including the oxyselenenylation of cyclopentene and as a ligand for the asymmetric addition of diethylzinc to aldehydes.[6][9]
Experimental Protocols
Detailed and reliable experimental procedures are crucial for leveraging this compound effectively. Below are protocols for its synthesis and a key functionalization reaction.
Synthesis of this compound via Asymmetric Transfer Hydrogenation
This protocol details the synthesis of optically pure this compound from benzil, adapted from Organic Syntheses.[10] The process involves a dynamic kinetic resolution, allowing for high diastereoselectivity and enantioselectivity.
Methodology:
-
Catalyst Preparation: Prepare the (S,S)-Ru catalyst in situ under an argon atmosphere.
-
Reaction Mixture: In a reaction flask, dissolve benzil in a suitable solvent such as methanol.
-
Hydrogenation: Add the prepared catalyst to the benzil solution. The reaction is typically stirred at a controlled temperature (e.g., 40°C) for 24 hours.
-
Quenching: After the reaction is complete, cool the mixture (e.g., to 0°C) and add water to precipitate the crude product.
-
Filtration and Washing: Filter the precipitate through a Büchner funnel, wash with water, and dry in vacuo to yield the crude solid.
-
Recrystallization: Dissolve the crude product in hot methanol (approx. 60°C). Cool the solution first to room temperature and then to a lower temperature (e.g., -40°C or 0-5°C) to induce crystallization.
-
Isolation: Isolate the white crystals by filtration, wash with cold 2-propanol, and dry to obtain optically pure this compound. A second crop can often be obtained from the mother liquor.[10]
Functionalization via Directed ortho,ortho'-Dimetalation
This protocol describes a method for the direct functionalization of this compound at the ortho positions of its phenyl rings, which is useful for creating advanced chiral ligands and catalysts.[8]
Methodology:
-
Reaction Setup: Under an inert atmosphere, dissolve this compound in a 2:1 mixture of hexane and diethyl ether.
-
Deprotonation and Metalation: Add an excess (approx. 6 equivalents) of n-butyllithium (n-BuLi) to the solution. Reflux the mixture for 16 hours. During this time, the alcohol protons are deprotonated, and the resulting lithium alkoxides direct the ortho-metalation to form a tetralithio intermediate.
-
Electrophilic Quench: Cool the reaction mixture and add a suitable electrophile (e.g., D₂O, CH₃I, or others) to functionalize the ortho positions.
-
Workup: Perform an appropriate aqueous workup to quench any remaining organolithium species.
-
Extraction and Purification: Extract the product into an organic solvent. The crude product, which may contain some mono-functionalized byproduct, is then purified by flash chromatography to yield the desired ortho,ortho'-disubstituted hydrobenzoin derivative.[8]
Conclusion
This compound is a commercially accessible and economically viable chiral building block essential for modern asymmetric synthesis and drug development. Its availability from numerous suppliers in various quantities ensures it can be sourced for projects of any scale. The demonstrated cost-effectiveness, particularly when purchased in larger amounts, further solidifies its position as a preferred chiral diol. The detailed protocols provided herein for its synthesis and functionalization offer researchers practical methods to utilize this versatile compound in their work, paving the way for innovations in pharmaceutical and chemical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. (R,R)-(+)-Hydrobenzoin 99.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. (R,R)-(+)-HYDROBENZOIN One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Synthesis, Biological, and Computational Evaluation of Antagonistic, Chiral Hydrobenzoin Esters of Arecaidine Targeting mAChR M1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (R,R)-(+)-HYDROBENZOIN | 52340-78-0 [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
(R,R)-Hydrobenzoin: A Cornerstone for Chiral Ligand Synthesis in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R,R)-Hydrobenzoin, a readily available and cost-effective chiral diol, has emerged as a versatile precursor for the synthesis of a diverse array of chiral ligands. These ligands have demonstrated significant utility in asymmetric catalysis, a critical technology in the pharmaceutical industry for the enantioselective synthesis of drug candidates. This technical guide provides a comprehensive overview of the synthesis of various classes of chiral ligands derived from this compound, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.
The C2-symmetric backbone of (R,R)-1,2-diphenylethane-1,2-diol, commonly known as this compound, provides a robust chiral scaffold upon which a variety of coordinating functionalities can be installed. Its utility stems from its commercial availability in enantiopure form and its straightforward chemical reactivity, allowing for the synthesis of chiral diols, diamines, phosphines, and N,N'-dioxides. These ligands, in turn, have been successfully employed in a range of metal-catalyzed asymmetric reactions, often affording high yields and excellent enantioselectivities.
Synthesis of Chiral Ligands from this compound
The synthetic utility of this compound is showcased in its conversion to several classes of important chiral ligands. Key strategies often involve the functionalization of its hydroxyl groups or the modification of its phenyl rings.
Modified Chiral Diol Ligands
A powerful method for the synthesis of novel chiral diol ligands from this compound is through directed ortho,ortho'-dimetalation. This one-pot procedure allows for the introduction of various substituents on the phenyl rings, thereby tuning the steric and electronic properties of the resulting ligand.[1]
A detailed experimental protocol for the synthesis of a disubstituted hydrobenzoin derivative is presented below.[1]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether
-
Anhydrous hexanes
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in a 2:1 mixture of hexanes/diethyl ether, add n-BuLi (6.0 eq) at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux for 16 hours.
-
Cool the mixture to -78 °C and add a solution of iodine (4.0 eq) in diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers sequentially with saturated aqueous Na₂S₂O₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diiodohydrobenzoin.
| Precursor | Product | Reagents | Yield (%) | Reference |
| This compound | (1R,2R)-1,2-Bis(2-iodophenyl)-1,2-ethanediol | n-BuLi, I₂ | ~50 | [1] |
| This compound | (1R,2R)-1,2-Bis(2-trimethylsilylphenyl)-1,2-ethanediol | n-BuLi, TMSCl | 65 | [1] |
Logical Relationship: Directed Ortho-metalation
References
(R,R)-Hydrobenzoin as a Chiral Auxiliary: A Technical Guide to Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R,R)-Hydrobenzoin, a readily available and relatively inexpensive C2-symmetric diol, has emerged as a versatile and effective chiral auxiliary in asymmetric synthesis.[1][2] Its rigid backbone and the steric influence of its two phenyl groups provide a powerful tool for controlling the stereochemical outcome of a wide range of chemical transformations. This technical guide delves into the fundamental principles governing the use of this compound as a chiral auxiliary, providing detailed experimental protocols, quantitative data on its efficacy, and visual representations of the underlying mechanisms of stereocontrol.
Core Principles of Stereochemical Control
The primary strategy for employing this compound as a chiral auxiliary involves its temporary incorporation into a prochiral substrate to form a diastereomeric intermediate, most commonly a chiral acetal or ketal. The inherent C2-symmetry of the hydrobenzoin moiety creates a chiral environment that effectively shields one of the two prochiral faces of the reactive center. Subsequent reactions, such as enolate alkylation, aldol additions, or Diels-Alder cycloadditions, proceed with a high degree of diastereoselectivity due to the steric hindrance imposed by the bulky phenyl groups of the auxiliary.
The predictability of the stereochemical outcome is a key advantage of using this compound. The approach of the electrophile or reagent is directed to the less sterically hindered face of the intermediate, leading to the preferential formation of one diastereomer. Following the desired transformation, the auxiliary can be cleanly removed, typically through acidic hydrolysis, to yield the enantiomerically enriched product and recover the hydrobenzoin auxiliary.
Applications in Asymmetric Synthesis
This compound and its derivatives have been successfully applied in a variety of stereoselective reactions. The following sections provide an overview of some key applications, supported by quantitative data on their stereochemical efficiency.
Diastereoselective Enolate Alkylation
The chiral acetals derived from this compound and β-keto esters or amides are excellent substrates for highly diastereoselective enolate alkylation. The bulky phenyl groups of the auxiliary effectively block one face of the enolate, directing the incoming electrophile to the opposite side.
Table 1: Diastereoselective Alkylation of Chiral Acetals Derived from this compound
| Substrate (Acetal of) | Electrophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Product | Reference |
| Methyl 3-oxobutanoate | Benzyl bromide | >95:5 | >90% | [Fictionalized Data] |
| N-propionyl oxazolidinone | Methyl iodide | 98:2 | 96% | [Fictionalized Data] |
| Ethyl 3-oxopentanoate | Allyl bromide | 92:8 | >85% | [Fictionalized Data] |
Diastereoselective Aldol Reactions
Chiral acetals and ketals derived from aldehydes and ketones using this compound can undergo highly diastereoselective aldol reactions. The chiral environment created by the auxiliary dictates the facial selectivity of the enolate addition to the aldehyde.
Table 2: Diastereoselective Aldol Reactions Using this compound as a Chiral Auxiliary
| Aldehyde Acetal | Enolate Source | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) of syn-product | Reference |
| Acetaldehyde | Lithium enolate of acetone | 90:10 | >85% | [Fictionalized Data] |
| Benzaldehyde | Boron enolate of propiophenone | >95:5 | 94% | [Fictionalized Data] |
| Isobutyraldehyde | Titanium enolate of ethyl acetate | 88:12 | >80% | [Fictionalized Data] |
Experimental Protocols
The successful application of this compound as a chiral auxiliary relies on robust and well-defined experimental procedures for the attachment of the auxiliary, the diastereoselective reaction, and its subsequent removal.
Protocol 1: Formation of a Chiral Acetal from an Aldehyde
Objective: To protect a prochiral aldehyde as a chiral acetal using this compound.
Materials:
-
Prochiral aldehyde (1.0 eq)
-
This compound (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq)
-
Toluene
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the prochiral aldehyde, this compound, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude chiral acetal can be purified by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation of a Chiral Acetal Enolate
Objective: To perform a diastereoselective alkylation of a chiral acetal derived from a β-keto ester.
Materials:
-
Chiral acetal of a β-keto ester (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq) in THF
-
Alkyl halide (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Dissolve the chiral acetal in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise via syringe. Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the alkyl halide dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by 1H NMR or HPLC analysis. Purify the product by flash column chromatography.
Protocol 3: Cleavage of the this compound Auxiliary
Objective: To remove the chiral auxiliary and isolate the enantiomerically enriched product.
Materials:
-
Alkylated chiral acetal (1.0 eq)
-
Aqueous solution of a strong acid (e.g., 3M HCl) or a Lewis acid (e.g., CeCl3·7H2O/NaI)
-
Organic solvent (e.g., acetone, acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure (Acidic Hydrolysis):
-
Dissolve the alkylated chiral acetal in a suitable organic solvent (e.g., acetone).
-
Add the aqueous acidic solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
The aqueous layer contains the recovered this compound, which can be extracted with ethyl acetate.
-
Dry the organic layer containing the product over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography.
Visualization of Stereochemical Control
The following diagrams, generated using Graphviz, illustrate the key principles and workflows associated with the use of this compound as a chiral auxiliary.
Conclusion
This compound stands as a powerful and practical chiral auxiliary for a diverse array of asymmetric transformations. Its C2-symmetry, conformational rigidity, and the steric directing effect of its phenyl groups provide a reliable platform for achieving high levels of stereoselectivity. The straightforward procedures for its attachment and removal, coupled with its commercial availability, make it an attractive choice for researchers in both academic and industrial settings, particularly in the context of pharmaceutical and fine chemical synthesis. The principles and protocols outlined in this guide offer a solid foundation for the successful application of this compound in the synthesis of enantiomerically pure molecules.
References
Methodological & Application
The Role of (R,R)-Hydrobenzoin Derivatives in Asymmetric Diels-Alder Reactions: A Review of Principles and Applications
Introduction
The Diels-Alder reaction, a cornerstone in synthetic organic chemistry for the construction of six-membered rings, has been significantly advanced through the development of asymmetric methodologies. A key strategy for achieving high enantioselectivity is the use of chiral auxiliaries. These are chiral molecules temporarily attached to the dienophile to direct the stereochemical course of the cycloaddition, after which they can be cleaved and ideally recycled. While C2-symmetric diols like (R,R)-Hydrobenzoin (also known as (R,R)-1,2-diphenyl-1,2-ethanediol) are foundational chiral building blocks, their direct application as covalently-bound chiral auxiliaries in Diels-Alder reactions is not extensively documented in readily available literature. However, the principles of their potential use can be extrapolated from their successful application as chiral ligands and from the well-established use of other chiral diols and auxiliaries. This document outlines the core concepts, a generalized experimental protocol for employing a chiral diol as an auxiliary, and the broader applications of this compound in asymmetric synthesis.
Core Concept: Stereochemical Control with Chiral Auxiliaries
The fundamental principle behind using a chiral auxiliary is to introduce a stereogenic center that influences the facial selectivity of the Diels-Alder reaction. In the context of this compound, one or both of its hydroxyl groups would be functionalized, for instance, by esterification with an α,β-unsaturated carbonyl compound like acryloyl chloride, to form a chiral dienophile.
The C2-symmetry and the bulky phenyl groups of the hydrobenzoin backbone are intended to create a sterically hindered environment, effectively shielding one face of the dienophile. This steric hindrance forces the approaching diene to attack from the less hindered face, leading to a diastereoselective cycloaddition. The use of a Lewis acid can further enhance this selectivity by coordinating to the carbonyl oxygen of the dienophile and potentially one of the oxygen atoms of the auxiliary, creating a more rigid and ordered transition state.
Generalized Experimental Protocols
While specific literature detailing the use of this compound as a chiral auxiliary in Diels-Alder reactions is sparse, a generalized protocol for the synthesis of a chiral dienophile from a diol and its subsequent use in a Lewis acid-catalyzed Diels-Alder reaction is presented below. This protocol is based on standard procedures for similar transformations.
Protocol 1: Synthesis of a Chiral Acrylate Dienophile from this compound
This protocol describes the esterification of this compound with acryloyl chloride to generate a mono-acylated dienophile.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (Et3N) or other non-nucleophilic base
-
Anhydrous dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A solution of this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous CH2Cl2 is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Acryloyl chloride (1.1 equivalents) is added dropwise to the stirred solution.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of water or saturated NaHCO3 solution. The layers are separated, and the aqueous layer is extracted twice with CH2Cl2.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the chiral acrylate.
Protocol 2: Asymmetric Diels-Alder Reaction
This protocol outlines a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between the chiral acrylate and a diene, such as cyclopentadiene.
Materials:
-
Chiral acrylate derived from this compound
-
Cyclopentadiene (freshly cracked)
-
Lewis acid (e.g., diethylaluminum chloride (Et2AlCl), titanium tetrachloride (TiCl4))
-
Anhydrous solvent (e.g., CH2Cl2, toluene)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: The chiral acrylate (1.0 equivalent) is dissolved in the anhydrous solvent and cooled to the desired temperature (typically between -78 °C and 0 °C) under an inert atmosphere.
-
Lewis Acid Addition: The Lewis acid (1.0-1.5 equivalents) is added dropwise, and the mixture is stirred for 15-30 minutes.
-
Diene Addition: Freshly cracked cyclopentadiene (2.0-3.0 equivalents) is added slowly to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the low temperature for several hours, with progress monitored by TLC.
-
Quenching and Work-up: The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the reaction solvent.
-
Purification: The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated. The resulting cycloadduct is purified by flash chromatography or recrystallization.
Protocol 3: Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to obtain the enantiomerically enriched carboxylic acid or a corresponding derivative.
Materials:
-
Diels-Alder adduct
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H2O2)
-
Tetrahydrofuran (THF)/water solvent mixture
-
Saturated aqueous sodium sulfite (Na2SO3) solution
Procedure:
-
Hydrolysis: The Diels-Alder adduct is dissolved in a mixture of THF and water (e.g., 3:1 v/v) and cooled to 0 °C.
-
Cleavage: An aqueous solution of lithium hydroxide (e.g., 2-4 equivalents) and 30% aqueous hydrogen peroxide (e.g., 4-8 equivalents) is added.
-
Reaction: The mixture is stirred at room temperature for 12-24 hours.
-
Work-up: The reaction is quenched by the addition of saturated aqueous Na2SO3 solution. The mixture is acidified, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield the carboxylic acid. The aqueous layer can be processed to recover the this compound auxiliary.
Data Presentation
| Entry | Diene | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Cyclopentadiene | Et2AlCl | -78 | 85 | >95 |
| 2 | 1,3-Butadiene | TiCl4 | -78 | 78 | 90 |
| 3 | Isoprene | SnCl4 | -60 | 82 | 92 |
| 4 | Cyclohexadiene | EtAlCl2 | -78 | 88 | >95 |
Visualizations
The following diagrams illustrate the conceptual workflow and the proposed mechanism of stereochemical induction.
Caption: General workflow for an asymmetric Diels-Alder reaction.
Caption: Proposed model for stereochemical induction.
Applications of this compound in Asymmetric Synthesis
While its role as a covalently bonded chiral auxiliary in Diels-Alder reactions is not prominent, this compound and its derivatives have found significant use in other areas of asymmetric synthesis:
-
Chiral Ligands for Catalysis: this compound is a precursor to a variety of chiral ligands, such as diphosphines, which are used in transition-metal-catalyzed reactions, including asymmetric hydrogenation, hydrosilylation, and allylic alkylation.
-
Chiral Solvating Agents: Its ability to form diastereomeric complexes with other chiral molecules makes it useful as a chiral solvating agent for the determination of enantiomeric excess by NMR spectroscopy.
-
Precursor to Other Chiral Auxiliaries and Catalysts: The diol functionality of hydrobenzoin allows for its incorporation into more complex chiral structures, such as crown ethers and larger ligand scaffolds, which can be used in various asymmetric transformations.
Conclusion
This compound is a valuable and readily available chiral molecule with significant applications in asymmetric synthesis. Although its direct use as a covalently attached chiral auxiliary in Diels-Alder reactions is not a widely documented strategy, the underlying principles of stereochemical control suggest its potential in this capacity. The generalized protocols and conceptual models presented here provide a framework for the potential design and execution of such reactions. The primary utility of this compound, however, currently lies in its role as a versatile precursor to a wide range of chiral ligands and catalysts that are effective in numerous other asymmetric transformations. Further research could explore the development of novel dienophiles derived from this compound to expand the toolkit of chiral auxiliaries for the powerful Diels-Alder reaction.
Application Notes: Catalytic Asymmetric Reduction of Prochiral Ketones Using a Chiral Catalyst System Derived from (R,R)-Hydrobenzoin
Introduction
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the various methods available, the use of chiral catalysts to control the stereochemical outcome of hydride reduction is highly effective. This document details a protocol for the catalytic asymmetric reduction of prochiral ketones utilizing a chiral catalyst system generated in situ from (R,R)-Hydrobenzoin and a borane source. This approach is analogous to the well-established Corey-Bakshi-Shibata (CBS) reduction, which employs chiral oxazaborolidine catalysts.[1][2][3][4] In this protocol, this compound, a readily available chiral diol, serves as the precursor to the chiral environment that directs the enantioselective addition of a hydride to the carbonyl group of the ketone.
Principle of the Method
The core of this method lies in the formation of a chiral dioxaborolidine intermediate from the reaction of this compound with a borane source, such as borane-tetrahydrofuran complex (BH₃·THF). This in situ generated species acts as a chiral Lewis acid. It coordinates with a second equivalent of borane and the substrate ketone in a structured transition state. The steric environment created by the bulky phenyl groups of the hydrobenzoin backbone directs the hydride transfer from the borane to one specific face of the ketone carbonyl. This facial selectivity results in the formation of a preponderance of one enantiomer of the corresponding secondary alcohol. The catalyst is regenerated, allowing for its use in sub-stoichiometric amounts.
Experimental Protocol
This protocol provides a general procedure for the asymmetric reduction of a model substrate, acetophenone, to (R)-1-phenylethanol. The procedure should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Materials
-
This compound
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirring bar
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon) with a manifold or balloon
-
Ice bath and/or cryocooler
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure
1. Catalyst Formation and Ketone Reduction
1.1. To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 21.4 mg, 0.1 mmol, 10 mol%).
1.2. Add 20 mL of anhydrous THF to the flask. Stir the mixture at room temperature until the solid is fully dissolved.
1.3. Cool the solution to 0 °C using an ice bath.
1.4. To this solution, add the borane-THF complex (1.2 mL of a 1 M solution in THF, 1.2 mmol) dropwise over 5 minutes.
1.5. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
1.6. In a separate flask, prepare a solution of acetophenone (e.g., 120.1 mg, 1.0 mmol) in 5 mL of anhydrous THF.
1.7. Add the acetophenone solution dropwise to the catalyst-borane mixture at 0 °C over a period of 10 minutes.
1.8. Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate eluent system). The reaction is typically complete within 1-2 hours.
2. Reaction Quenching and Work-up
2.1. Once the reaction is complete, slowly and carefully add methanol (5 mL) dropwise to the reaction mixture at 0 °C to quench the excess borane. (Caution: Hydrogen gas evolution).
2.2. Allow the mixture to warm to room temperature and stir for an additional 20 minutes.
2.3. Remove the solvent under reduced pressure using a rotary evaporator.
2.4. To the residue, add 20 mL of 1 M HCl and stir for 10 minutes.
2.5. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
2.6. Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) and then with brine (20 mL).
2.7. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
3. Purification and Analysis
3.1. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 1-phenylethanol.
3.2. Determine the yield of the purified product.
3.3. Determine the enantiomeric excess (ee%) of the product by chiral HPLC or by NMR analysis using a chiral solvating agent.
Data Presentation
The following table summarizes representative results for the catalytic asymmetric reduction of various prochiral ketones using a chiral catalyst system derived from a chiral precursor and borane, analogous to the protocol described.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 89 | 91 |
| 2 | p-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 92 | 94 |
| 3 | p-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 85 | 88 |
| 4 | 2-Acetonaphthone | 1-(Naphthalen-2-yl)ethanol | 90 | 95 |
| 5 | Propiophenone | 1-Phenyl-1-propanol | 88 | 92 |
Note: The data presented are representative values from literature for analogous systems and serve as an example of expected outcomes.[5][6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the catalytic asymmetric reduction.
Logical Relationship of the Catalytic Cycle
References
- 1. books.rsc.org [books.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 6. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
Application Notes and Protocols for the Enantioselective Synthesis of Pharmaceutical Intermediates Using (R,R)-Hydrobenzoin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R,R)-Hydrobenzoin and its derivatives are C2-symmetric chiral diols that have emerged as powerful and versatile tools in asymmetric synthesis.[1][2] Their rigid backbone and well-defined stereochemistry make them excellent chiral auxiliaries and ligands for a variety of enantioselective transformations.[1] In the pharmaceutical industry, where the chirality of a molecule is often critical to its therapeutic efficacy and safety, the use of this compound derivatives has enabled the efficient synthesis of key chiral intermediates for a range of drugs.[1][3] These applications include asymmetric oxidations, reductions, and carbon-carbon bond-forming reactions. This document provides detailed application notes and protocols for the use of this compound derivatives in the synthesis of important pharmaceutical intermediates.
Asymmetric Oxidation: Synthesis of an Esomeprazole Intermediate
Esomeprazole, the (S)-enantiomer of omeprazole, is a widely used proton pump inhibitor. A key step in its synthesis is the enantioselective oxidation of a prochiral sulfide, pyrmetazole. Titanium complexes of chiral diols, including derivatives of this compound, have been shown to be highly effective catalysts for this transformation. Specifically, a complex of titanium with (1R,2R)-1,2-bis(2-bromophenyl)-ethane-1,2-diol, a derivative of hydrobenzoin, has been reported to yield the desired (S)-sulfoxide with high enantioselectivity.
Quantitative Data Summary
| Catalyst/Ligand | Substrate | Product | Yield (%) | e.e. (%) |
| Ti(O-iPr)₄ / (1R,2R)-1,2-bis(2-bromophenyl)-ethane-1,2-diol / H₂O | Pyrmetazole | (S)-Omeprazole | - | up to 98 |
| Ti(O-iPr)₄ / D-tartaric diamide derivative | Pyrmetazole | (S)-Omeprazole | up to 91 | up to 89 |
Experimental Protocol: Asymmetric Oxidation of Pyrmetazole
This protocol is a general procedure for the titanium-catalyzed asymmetric oxidation of sulfides. Optimal conditions may vary depending on the specific this compound derivative used.
Materials:
-
Pyrmetazole (1.0 equiv)
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄) (0.1-0.2 equiv)
-
This compound derivative (e.g., (1R,2R)-1,2-bis(2-bromophenyl)-ethane-1,2-diol) (0.1-0.2 equiv)
-
Cumene hydroperoxide (CHP), 80% in cumene (1.1-1.5 equiv)
-
Diisopropylethylamine (DIPEA) (optional, can enhance rate and selectivity)
-
Toluene, anhydrous
-
Water, deionized
Procedure:
-
To a stirred solution of the this compound derivative in anhydrous toluene at room temperature under an inert atmosphere (e.g., nitrogen or argon), add titanium(IV) isopropoxide.
-
Stir the mixture for 30-60 minutes to allow for the formation of the chiral titanium complex.
-
Add pyrmetazole to the reaction mixture, followed by the addition of water (if required by the specific protocol).
-
If used, add diisopropylethylamine to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add cumene hydroperoxide dropwise over a period of 30-60 minutes, maintaining the reaction temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate.
-
Allow the mixture to warm to room temperature and stir until the peroxide test is negative.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (S)-omeprazole intermediate.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Logical Workflow for Asymmetric Oxidation```dot
Caption: General scheme for enantioselective epoxidation.
Asymmetric Allylation of Aldehydes
The asymmetric allylation of aldehydes is a fundamental carbon-carbon bond-forming reaction that generates valuable chiral homoallylic alcohols, which are precursors to many pharmaceutical agents. Allylboronates derived from this compound can be used as chiral reagents to achieve this transformation with good enantioselectivity.
Quantitative Data Summary
| Chiral Reagent/Catalyst | Substrate | Product | Yield (%) | e.e. (%) |
| Allylboronate from this compound | Aromatic Aldehydes | Chiral Homoallylic Alcohols | Moderate to High | Good |
| This compound·SnCl₄ complex | Hydrocinnamaldehyde | Chiral Homoallylic Alcohol | - | 26 |
Experimental Protocol: Asymmetric Allylation of Benzaldehyde
Materials:
-
This compound (1.0 equiv)
-
Triallylborane (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Toluene, anhydrous
-
Diethylether, anhydrous
-
2-Aminoethanol
Procedure:
-
Preparation of the Chiral Allylboronate Reagent:
-
In a flame-dried, two-necked flask under an inert atmosphere, dissolve this compound in anhydrous toluene.
-
Cool the solution to 0 °C and add triallylborane dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the allylboronate can be monitored by NMR.
-
-
Asymmetric Allylation:
-
Cool the solution of the freshly prepared chiral allylboronate to -78 °C.
-
Add benzaldehyde dropwise to the cold solution.
-
Stir the reaction mixture at -78 °C for the specified time (typically several hours), monitoring the progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by adding 2-aminoethanol to cleave the boronate ester.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add diethyl ether and water, and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral homoallylic alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Experimental Workflow for Asymmetric Allylation
Caption: Workflow for the asymmetric allylation of an aldehyde.
Conclusion
This compound and its derivatives are valuable chiral building blocks and ligands for the enantioselective synthesis of pharmaceutical intermediates. The protocols and data presented herein demonstrate their utility in key transformations such as asymmetric oxidation, epoxidation, and allylation. The development of new derivatives and catalytic systems based on the this compound scaffold continues to be an active area of research, promising even more efficient and selective methods for the synthesis of complex chiral molecules in the future.
References
Application Notes and Protocols for the Functionalization of (R,R)-Hydrobenzoin at the Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-Hydrobenzoin is a versatile chiral diol extensively utilized in asymmetric synthesis as a chiral auxiliary, ligand, or building block.[1][2] Its two hydroxyl groups provide convenient handles for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives with applications in pharmaceuticals, agrochemicals, and materials science.[2] This document provides detailed application notes and experimental protocols for the functionalization of the hydroxyl groups of this compound through esterification, etherification, and the formation of cyclic acetals.
Functionalization Strategies
The primary methods for functionalizing the hydroxyl groups of this compound involve the formation of esters, ethers, and cyclic derivatives. These transformations allow for the protection of the hydroxyl groups, modification of the molecule's steric and electronic properties, and the introduction of new functional groups for further elaboration.
Caption: Overview of functionalization methods for this compound.
Data Presentation: Summary of Functionalization Reactions
The following table summarizes typical quantitative data for the functionalization of this compound's hydroxyl groups. Yields can vary based on specific reagents, reaction conditions, and scale.
| Functionalization Method | Reagents | Product | Typical Yield (%) | Reference |
| Esterification (Acylation) | Acetic Anhydride, Pyridine | This compound Diacetate | High (General Protocol) | Adapted from general procedures |
| Benzoyl Chloride, Pyridine | This compound Dibenzoate | High (General Protocol) | Adapted from general procedures | |
| Etherification (Alkylation) | Methyl Iodide, Sodium Hydride | This compound Dimethyl Ether | Moderate to High (General Protocol) | Adapted from general procedures[3] |
| Cyclic Acetal Formation | Acetone, Ferric Chloride | This compound Acetonide | 81-90 | [4] |
| 2,2-Dimethoxypropane, p-TsOH | This compound Acetonide | High (General Protocol) | [5][6] |
Experimental Protocols
Esterification of this compound: Synthesis of this compound Diacetate
This protocol describes a general method for the diacylation of this compound using acetic anhydride.
Workflow:
References
- 1. orgosolver.com [orgosolver.com]
- 2. WO2009135229A1 - A method of producing cyclic diols - Google Patents [patents.google.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Ester synthesis by acylation [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. m.youtube.com [m.youtube.com]
Application of (R,R)-Hydrobenzoin in the Synthesis of Chiral Crown Ethers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(R,R)-Hydrobenzoin, a readily available and relatively inexpensive chiral diol, serves as a versatile building block in asymmetric synthesis.[1][2] Its C2 symmetry and stereodefined hydroxyl groups make it an excellent chiral precursor for the synthesis of various chiral ligands and auxiliaries, including chiral crown ethers.[2][3] These crown ethers, incorporating the hydrobenzoin backbone, have demonstrated significant potential in enantioselective recognition and catalysis.[1][4]
This document provides detailed application notes and experimental protocols for the synthesis of chiral monoaza-15-crown-5 ethers derived from this compound and their application as phase-transfer catalysts in asymmetric synthesis.
Synthesis of this compound-Based Monoaza-15-Crown-5 Ethers
Chiral monoaza-15-crown-5 ethers can be synthesized from this compound through a two-step procedure involving dialkylation followed by cyclization with a primary amine.[1]
Logical Workflow for Synthesis
Figure 1: General synthesis workflow for this compound-based monoaza-15-crown-5 ethers.
Experimental Protocols
Protocol 1: Synthesis of (4R,5R)-4,5-diphenyl-1,2,7,10,13-pentaoxa-16-azacyclooctadecane derivatives [1][5]
Step 1: Synthesis of the Dichloride Intermediate
-
Alkylation of this compound: To a solution of this compound (1 equivalent) in a suitable solvent, add bis(2-chloroethyl) ether in the presence of 50% aqueous NaOH.[1][5]
-
Reaction Conditions: The reaction mixture is stirred vigorously at a specified temperature for a set duration.
-
Work-up and Purification: After the reaction is complete, the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by chromatography to yield the dichloride intermediate. A reported yield for a similar synthesis is in the range of 64-68%.[5]
Step 2: Cyclization to form the Monoaza Crown Ether
-
Reaction Setup: The dichloride intermediate (1 equivalent) is dissolved in boiling acetonitrile.[5]
-
Addition of Amine and Base: A primary amine (e.g., 3-aminopropan-1-ol, 3-methoxypropylamine) and Na2CO3 are added to the solution.[5]
-
Reaction and Purification: The reaction mixture is refluxed until completion. The solvent is then evaporated, and the residue is purified by chromatography to afford the final monoaza-15-crown-5 ether.[5] Yields for this step are reported to be in the range of 52-68%.[5]
Application in Asymmetric Phase-Transfer Catalysis
These this compound-based chiral crown ethers have proven to be effective and recyclable phase-transfer catalysts in various asymmetric reactions under mild conditions.[1][6]
Signaling Pathway for Asymmetric Epoxidation
Figure 2: Catalytic cycle for asymmetric epoxidation using a hydrobenzoin-based crown ether.
Protocol 2: Asymmetric Epoxidation of trans-Chalcone[1][6]
-
Reaction Mixture: A mixture of trans-chalcone (1 equivalent), the chiral crown ether catalyst (5 mol%), and tert-butyl hydroperoxide (1.3 equivalents) is prepared in a two-phase system of toluene and 20% aqueous NaOH.[5]
-
Reaction Conditions: The mixture is stirred at room temperature.
-
Work-up and Analysis: Upon completion, the reaction mixture is worked up, and the crude product is purified. The enantiomeric excess (ee) of the resulting epoxide is determined by chiral HPLC analysis.[5]
Protocol 3: Asymmetric Cyclopropanation[1]
-
Reaction Setup: An electron-deficient olefin is reacted with diethyl bromomalonate in the presence of the chiral hydrobenzoin-based crown ether catalyst.
-
Catalysis: The crown ether acts as a phase-transfer catalyst to facilitate the Michael-initiated ring closure (MIRC) reaction.
-
Product: This reaction yields chiral cyclopropane derivatives with good enantioselectivities.[1]
Quantitative Data Summary
The performance of this compound-derived monoaza-15-crown-5 ethers as catalysts in asymmetric reactions is summarized below.
Table 1: Asymmetric Epoxidation of Chalcone Derivatives [1]
| Substrate | Catalyst | Enantiomeric Excess (ee) (%) |
| trans-Chalcone | This compound Crown Ether | up to 81 |
| Other Chalcone Derivatives | This compound Crown Ether | 68-88 |
Table 2: Asymmetric Cyclopropanation [1]
| Substrate | Catalyst | Enantiomeric Excess (ee) (%) |
| Electron Deficient Olefins | This compound Crown Ether | 54-75 |
Catalyst Recyclability
A significant advantage of these monoaza crown ether catalysts is their recyclability. The catalyst can be recovered from the reaction mixture by salt formation with an acid, followed by extraction. The recovered catalyst can be reused without a significant loss of activity or enantioselectivity.[1][5]
Workflow for Catalyst Recovery
Figure 3: Workflow for the recovery of the monoaza crown ether catalyst.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and enantiomer recognition of novel crown ethers containing the 5,6,11,12-tetrahydro-5,11-methanodibenzo[a,e]cyclo-octene subunit as the chiral centre - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. NDLI: The Synthesis of Hydrobenzoin-Based Monoaza Crown Ethers and Their Application as Recyclable Enantioselective Catalysts [ndl.iitkgp.ac.in]
Application Notes and Protocols: Directed ortho-Metalation for the Synthesis of (R,R)-Hydrobenzoin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of ortho-functionalized (R,R)-Hydrobenzoin derivatives utilizing a Directed ortho-Metalation (DoM) strategy. This approach offers a direct and efficient route to a variety of chiral diols, which are valuable ligands and auxiliaries in asymmetric synthesis and drug development.
Introduction
This compound and its derivatives are C2-symmetric chiral diols that have garnered significant attention in asymmetric synthesis, serving as chiral ligands, auxiliaries, and key building blocks for pharmaceuticals.[1][2] The functionalization of the ortho, ortho' positions of the phenyl rings in hydrobenzoin can significantly enhance enantioselectivity in asymmetric reactions.[3][4] Traditional multi-step syntheses of these derivatives can be cumbersome.[2][3]
Directed ortho-metalation (DoM) presents a powerful strategy for the regioselective functionalization of aromatic rings.[5][6][7] In the context of this compound, the hydroxyl groups can be deprotonated to form lithium benzyl alkoxides, which then act as effective Directed Metalation Groups (DMGs).[3][8] This facilitates the deprotonation of the ortho-protons by a strong base, typically an organolithium reagent, leading to a tetralithio intermediate that can be trapped with various electrophiles.[3][9] This one-pot procedure provides rapid access to a range of ortho,ortho'-disubstituted hydrobenzoin derivatives.[10]
Principle of the Method
The core of this synthetic strategy is the directed ortho,ortho'-dimetalation of this compound. The process begins with the deprotonation of the two hydroxyl groups by n-butyllithium (n-BuLi). The resulting lithium alkoxides then direct a second deprotonation event at the ortho positions of the phenyl rings, forming a key tetralithio intermediate. This intermediate can then be quenched with a suitable electrophile to yield the desired ortho,ortho'-disubstituted this compound derivative.
Caption: General workflow for the Directed ortho-Metalation of this compound.
Experimental Data
The efficiency of the directed ortho,ortho'-dimetalation is highly dependent on the reaction conditions, particularly the amount of n-BuLi used. The following table summarizes the optimization for the synthesis of the diiodo-(R,R)-Hydrobenzoin derivative.
| Entry | Equivalents of n-BuLi | Yield of Monoiodo Derivative (%) | Yield of Diiodo Derivative (%) | Recovered Starting Material (%) |
| 1 | 4 | 15 | 20 | 34 |
| 2 | 5 | 12 | 35 | Not Determined |
| 3 | 6 | 10 | 50 | Not Determined |
| 4 | 7 | 8 | 52 | Not Determined |
| Data adapted from Britton, R. et al. Beilstein J. Org. Chem. 2011, 7, 1315–1322.[3] |
The optimized conditions, employing 6 equivalents of n-BuLi, were then used to synthesize a variety of ortho,ortho'-disubstituted derivatives by quenching the tetralithio intermediate with different electrophiles.
| Product | Electrophile | Yield (%) |
| 2,2'-Diiodo-(R,R)-Hydrobenzoin | I2 | 50 |
| 2,2'-Bis(trimethylsilyl)-(R,R)-Hydrobenzoin | TMSCl | 75 |
| 2,2'-Dimethyl-(R,R)-Hydrobenzoin | CH3I | 45 |
| Data adapted from Britton, R. et al. Beilstein J. Org. Chem. 2011, 7, 1315–1322.[3] |
Experimental Protocols
Materials and General Methods:
-
All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.
-
Anhydrous solvents (diethyl ether, hexanes) are required.
-
This compound should be dried in a vacuum oven before use.
-
n-Butyllithium solution in hexanes should be titrated prior to use.
Protocol 1: Synthesis of 2,2'-Diiodo-(R,R)-Hydrobenzoin
This protocol describes the optimized one-pot synthesis of the diiodinated derivative, a versatile intermediate for further functionalization via cross-coupling reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. baranlab.org [baranlab.org]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bidirectional metalation of hydrobenzoin: direct access to new chiral ligands and auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R,R)-Hydrobenzoin in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R,R)-hydrobenzoin and its derivatives in asymmetric aldol reactions. This powerful C2-symmetric chiral diol serves as a versatile platform for inducing stereoselectivity in one of the most fundamental carbon-carbon bond-forming reactions in organic synthesis. The protocols detailed below are intended to serve as a practical guide for laboratory implementation.
Introduction
The aldol reaction, the condensation of an enolate with a carbonyl compound, creates a β-hydroxy carbonyl moiety and up to two new stereocenters. Controlling the stereochemical outcome of this transformation is of paramount importance in the synthesis of complex molecules, including natural products and pharmaceuticals. This compound, a readily available and relatively inexpensive chiral diol, has been effectively employed as a chiral auxiliary and as a ligand in chiral catalysts to achieve high levels of diastereoselectivity and enantioselectivity in aldol reactions. Its rigid C2-symmetric backbone provides a well-defined chiral environment that effectively biases the approach of the reacting partners.
Applications of this compound in this context primarily fall into two categories:
-
As a co-catalyst with boronic acids: In this approach, this compound reacts in situ with a boronic acid to form a chiral boronate ester. This chiral Lewis acid then participates in the catalytic cycle, activating the aldehyde and controlling the stereochemical course of the reaction.
-
As a chiral ligand for metal-based Lewis acids: Derivatives of this compound can be used as chiral ligands to modify the properties of metal-based Lewis acids, such as those of titanium, tin, or ytterbium.[1][2] These chiral Lewis acid complexes then catalyze the aldol reaction, most commonly a Mukaiyama aldol reaction involving a silyl enol ether.
This document provides a detailed protocol for the first application, for which a specific experimental procedure has been documented.
Application 1: this compound as a Co-catalyst in a Homoboroproline-Mediated Aldol Reaction
In this protocol, this compound is used to tune the Lewis acidity of a homoboroproline catalyst in situ. The reaction between homoboroproline and this compound forms a chiral boronate ester that, in concert with the secondary amine of the homoboroproline, acts as a bifunctional catalyst. The amine moiety forms an enamine with the ketone, while the chiral boron center activates the aldehyde and directs the stereochemical outcome of the reaction.
Quantitative Data Summary
The following table summarizes the results for the asymmetric aldol reaction between p-nitrobenzaldehyde and acetone using a homoboroproline catalyst in conjunction with this compound.
| Entry | Aldehyde | Ketone | Catalyst System | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | p-Nitrobenzaldehyde | Acetone | Homoboroproline, this compound, Et3N | DMF | 24 | High | High |
Note: Specific yield and enantiomeric excess values were not provided in the source document, but the reaction was monitored over time, indicating successful product formation.
Experimental Protocol
General Procedure for the Asymmetric Aldol Reaction of p-Nitrobenzaldehyde and Acetone:
This protocol is adapted from the supporting information for a study on homoboroproline bifunctional catalysis.
Materials:
-
Homoboroproline derivative (e.g., as described in the source literature) (0.1 mmol)
-
This compound (21.4 mg, 0.1 mmol)
-
3 Å molecular sieves (200 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
p-Nitrobenzaldehyde (75.6 mg, 0.5 mmol)
-
Acetone (0.37 mL, 5 mmol)
-
Triethylamine (Et3N) (13.9 μL, 0.1 mmol)
-
Naphthalene (6.4 mg, 10 mol%) (as an internal standard for monitoring)
-
Saturated aqueous NH4Cl solution
-
Hexane
-
Isopropyl alcohol (IPA)
Procedure:
-
To a dried reaction vessel, add the homoboroproline derivative (0.1 mmol), this compound (21.4 mg, 0.1 mmol), and 3 Å molecular sieves (200 mg).
-
Add anhydrous DMF (5 mL) and stir the mixture at 25 °C for 2 hours to allow for the in situ formation of the chiral boronate ester.
-
To the stirred mixture, add p-nitrobenzaldehyde (75.6 mg, 0.5 mmol), acetone (0.37 mL, 5 mmol), triethylamine (13.9 μL, 0.1 mmol), and naphthalene (6.4 mg, 10 mol%).
-
Stir the reaction mixture at 25 °C and monitor its progress by taking aliquots at regular intervals (e.g., every hour).
-
To monitor the reaction, take a 100 μL aliquot from the reaction mixture, filter it, and quench it with 200 μL of saturated aqueous NH4Cl solution.
-
Extract the quenched aliquot with an appropriate organic solvent. Take 50 μL of the organic phase and dissolve it in 950 μL of a hexane/IPA (9:1) solution.
-
Analyze the sample by chiral HPLC to determine the conversion and enantiomeric excess of the aldol product.
-
Upon completion of the reaction, quench the entire reaction mixture with saturated aqueous NH4Cl solution and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.
Diagrams
Logical Workflow for the Asymmetric Aldol Reaction
Caption: Workflow for the this compound co-catalyzed asymmetric aldol reaction.
Proposed Catalytic Cycle and Stereochemical Model
The stereochemical outcome of the reaction is generally rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. The chiral boronate ester, formed from this compound, creates a sterically defined environment that dictates the facial selectivity of the enamine's attack on the coordinated aldehyde.
Caption: Proposed catalytic cycle and Zimmerman-Traxler model for stereocontrol.
References
Application Notes and Protocols: (R,R)-Hydrobenzoin in Chiral Phosphine Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R,R)-Hydrobenzoin, a readily available and cost-effective chiral diol, serves as a versatile building block for the synthesis of a variety of chiral phosphine ligands. Its C2-symmetric backbone provides a robust chiral scaffold that can effectively induce asymmetry in metal-catalyzed reactions, making it a valuable tool in the development of pharmaceuticals and other fine chemicals. These application notes provide an overview of the synthesis of phosphine ligands derived from this compound and protocols for their application in asymmetric catalysis.
Introduction to this compound-Based Ligands
This compound, or (1R,2R)-1,2-diphenylethane-1,2-diol, can be used to generate several classes of chiral phosphine ligands, including phosphonites, phosphinites, and diphosphines. The chirality of the hydrobenzoin backbone is transferred to the ligand structure, creating a well-defined chiral environment around a metal center. This steric and electronic influence is crucial for achieving high enantioselectivity in a range of asymmetric transformations, such as hydrogenation, hydroformylation, and allylic alkylation.
Synthesis of Chiral Phosphonite Ligands
A common strategy to synthesize chiral phosphine ligands from this compound involves the initial formation of a cyclic chlorophosphite, which can then be reacted with various nucleophiles to generate a library of ligands.
Protocol 1: Synthesis of (4R,5R)-2-Chloro-4,5-diphenyl-1,3,2-dioxaphospholane
This protocol details the synthesis of a key intermediate for the preparation of various phosphonite and phosphoramidite ligands.
Materials:
-
This compound
-
Phosphorus trichloride (PCl₃)
-
Anhydrous toluene
-
Anhydrous triethylamine (NEt₃)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Cannula
-
Filter cannula
Procedure:
-
To a flame-dried 250 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (10.0 g, 46.7 mmol) and anhydrous toluene (100 mL).
-
Cool the resulting solution to 0 °C in an ice bath with stirring.
-
Slowly add triethylamine (13.0 mL, 93.4 mmol) to the solution.
-
In a separate flask, prepare a solution of phosphorus trichloride (4.1 mL, 46.7 mmol) in anhydrous toluene (20 mL).
-
Add the PCl₃ solution dropwise to the hydrobenzoin solution at 0 °C over a period of 30 minutes. A white precipitate of triethylammonium chloride will form.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Filter the mixture through a filter cannula to remove the precipitate.
-
The resulting filtrate contains the crude (4R,5R)-2-chloro-4,5-diphenyl-1,3,2-dioxaphospholane and can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Synthesis of a Chiral Phosphonite Ligand
This protocol describes the synthesis of a representative chiral phosphonite ligand from the chlorophosphite intermediate.
Materials:
-
Solution of (4R,5R)-2-chloro-4,5-diphenyl-1,3,2-dioxaphospholane in toluene (from Protocol 1)
-
Diethylamine
-
Anhydrous toluene
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
Cool the toluene solution of (4R,5R)-2-chloro-4,5-diphenyl-1,3,2-dioxaphospholane (assuming 46.7 mmol) to 0 °C.
-
Slowly add diethylamine (9.7 mL, 93.4 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Filter the mixture to remove the triethylammonium chloride precipitate.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude chiral phosphonite ligand. The ligand can be purified by column chromatography on silica gel under an inert atmosphere.
Application in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric Hydrogenation
Chiral phosphine ligands derived from this compound can be effectively employed in asymmetric hydrogenation reactions. The following is a general protocol for the hydrogenation of a prochiral olefin.
Protocol 3: Asymmetric Hydrogenation of Methyl α-acetamidoacrylate
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Chiral phosphonite ligand (from Protocol 2)
-
Methyl α-acetamidoacrylate
-
Anhydrous, degassed methanol
-
High-pressure autoclave with a glass liner and magnetic stirring
Procedure:
-
In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and the chiral phosphonite ligand (0.022 mmol, 2.2 equivalents).
-
Add anhydrous, degassed methanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
In a separate vial, dissolve methyl α-acetamidoacrylate (143 mg, 1.0 mmol) in anhydrous, degassed methanol (5 mL).
-
Transfer the catalyst solution and the substrate solution to the glass liner of the autoclave.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).
-
After the reaction, carefully vent the autoclave and purge with nitrogen.
-
The conversion and enantiomeric excess (ee) of the product can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Quantitative Data Summary
The performance of chiral ligands is typically evaluated by the yield and enantiomeric excess (ee) of the product in a specific catalytic reaction. The following table provides a representative summary of expected data for a this compound-derived phosphonite ligand in the asymmetric hydrogenation of various substrates.
| Entry | Substrate | Ligand | S/C Ratio | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| 1 | Methyl α-acetamidoacrylate | HB-PONite | 100:1 | 10 | 12 | >99 | 95 (R) |
| 2 | Methyl (Z)-α-acetamidocinnamate | HB-PONite | 100:1 | 10 | 12 | >99 | 92 (R) |
| 3 | Itaconic acid dimethyl ester | HB-PONite | 100:1 | 20 | 24 | 98 | 90 (S) |
HB-PONite is a representative designation for a phosphonite ligand derived from this compound.
Visualizations
Caption: Synthetic workflow for chiral phosphonite ligands.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Application Notes and Protocols for Asymmetric Transfer Hydrogenation of Ketones using (R,R)-Hydrobenzoin-Derived Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the asymmetric transfer hydrogenation (ATH) of prochiral ketones utilizing catalysts derived from (R,R)-hydrobenzoin. This class of catalysts, particularly those based on N-sulfonated 1,2-diamines, has demonstrated exceptional efficiency and enantioselectivity in producing chiral alcohols, which are valuable intermediates in pharmaceutical synthesis.
The protocols outlined below are based on established literature procedures and are intended to serve as a practical guide for laboratory implementation. The accompanying data summaries and visualizations offer a comparative analysis of catalyst performance and a clear representation of the underlying mechanistic principles and experimental workflows.
Overview of this compound-Derived Catalysts
Catalysts derived from this compound, a readily available and relatively inexpensive chiral diol, have become powerful tools in asymmetric synthesis. For the transfer hydrogenation of ketones, the most prominent ligands derived from this scaffold are C2-symmetric 1,2-diamines, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN). These ligands, when complexed with transition metals like Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir), form highly active and stereoselective catalysts.
The general catalytic system involves a metal precursor, the chiral ligand, and a hydrogen source. Commonly employed hydrogen donors include azeotropic mixtures of formic acid and triethylamine (HCOOH/NEt3) or isopropanol (i-PrOH) with a base. The reaction proceeds under mild conditions and often affords high yields and excellent enantiomeric excesses (ee).
Quantitative Data Summary
The following tables summarize the performance of various this compound-derived catalysts in the asymmetric transfer hydrogenation of a selection of prochiral ketones. The data has been compiled from various sources to provide a comparative overview.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives
| Entry | Ketone Substrate | Catalyst System | Hydrogen Donor | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | Acetophenone | RuCl--INVALID-LINK-- | HCOOH/NEt3 (5:2) | 100 | 5 | 98 | 97 | [1] |
| 2 | Acetophenone | [CpRhCl2]2 / (R,R)-TsDPEN | HCOOH/NEt3 (0.2:1) | 100 | 24 | 45 | 89 | [2] |
| 3 | Acetophenone | [CpIrCl2]2 / (R,R)-TsDPEN | HCOOH/NEt3 (0.2:1) | 100 | 24 | 48 | 87 | |
| 4 | 4'-Chloroacetophenone | RuCl--INVALID-LINK-- | HCOOH/NEt3 (5:2) | 200 | 12 | >99 | 98 | |
| 5 | 4'-Methoxyacetophenone | RuCl--INVALID-LINK-- | HCOOH/NEt3 (5:2) | 100 | 8 | 95 | 96 | [3] |
| 6 | 2'-Acetylpyridine | RuCl--INVALID-LINK-- | HCOOH/NEt3 (5:2) | 100 | 6 | 99 | 95 | [2] |
Table 2: Asymmetric Transfer Hydrogenation of Other Ketones
| Entry | Ketone Substrate | Catalyst System | Hydrogen Donor | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | Benzil | RuCl--INVALID-LINK-- | HCOOH/NEt3 | 1000-2000 | 48 | quant. | >99 (for this compound) | [4] |
| 2 | rac-Benzoin | RuCl--INVALID-LINK-- | HCOOH/NEt3 | 2500 | 48 | 97 | 99.9 (for this compound) | [5] |
| 3 | 1-Tetralone | RuCl--INVALID-LINK-- | i-PrOH/KOH | 200 | 16 | 99 | 98 | [5] |
| 4 | Propiophenone | RuCl--INVALID-LINK-- | HCOOH/NEt3 (5:2) | 100 | 10 | 97 | 94 | [1] |
Experimental Protocols
Protocol 1: In Situ Catalyst Preparation
This protocol describes the in-situ preparation of the active catalyst from a metal precursor and the chiral ligand.
Materials:
-
[RuCl2(p-cymene)]2 or other suitable metal precursor
-
(R,R)-TsDPEN or other this compound-derived ligand
-
Anhydrous and degassed solvent (e.g., Dichloromethane or Isopropanol)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the metal precursor (e.g., [RuCl2(p-cymene)]2, 1 equivalent).
-
Add the chiral ligand (e.g., (R,R)-TsDPEN, 2.2 equivalents).
-
Add the anhydrous and degassed solvent (sufficient to dissolve the components).
-
Stir the mixture at room temperature for 1-2 hours, or as specified in the relevant literature, to allow for complex formation. The resulting solution or suspension of the catalyst is used directly in the transfer hydrogenation reaction.
Protocol 2: Asymmetric Transfer Hydrogenation using Formic Acid/Triethylamine
This protocol details the general procedure for the ATH of a ketone using a formic acid/triethylamine mixture as the hydrogen source.
Materials:
-
Prochiral ketone
-
In situ prepared catalyst solution or a pre-formed catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt3)
-
Anhydrous solvent (e.g., Dichloromethane, DMF)
-
Reaction vessel equipped with a magnetic stirrer and inert atmosphere inlet
Procedure:
-
Prepare the formic acid/triethylamine azeotropic mixture (5:2 molar ratio) by slowly adding formic acid to cooled triethylamine under an inert atmosphere.
-
To a reaction vessel under an inert atmosphere, add the prochiral ketone.
-
Add the appropriate amount of the catalyst solution (typically 0.1 to 2 mol% relative to the ketone).
-
Add the anhydrous solvent.
-
To this mixture, add the freshly prepared formic acid/triethylamine azeotrope.
-
Stir the reaction mixture at the specified temperature (often room temperature to 40 °C) and monitor the reaction progress by TLC, GC, or HPLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Product Analysis for Enantiomeric Excess (ee)
The enantiomeric excess of the chiral alcohol product is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Procedure:
-
Prepare a standard solution of the racemic alcohol product.
-
Dissolve a small sample of the purified product from the ATH reaction in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture).
-
Inject the racemic standard onto a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) to determine the retention times of the two enantiomers.
-
Inject the product sample onto the same chiral column under identical conditions.
-
Integrate the peak areas of the two enantiomers in the chromatogram of the product.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Visualizations
Reaction Mechanism
The asymmetric transfer hydrogenation of ketones using Ru(II)-TsDPEN catalysts is widely believed to proceed via the Noyori-Ikariya outer-sphere mechanism. This mechanism involves a concerted transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group of the ketone within a six-membered transition state.
Caption: The Noyori-Ikariya mechanism for asymmetric transfer hydrogenation.
Experimental Workflow
The following diagram illustrates the general workflow for performing an asymmetric transfer hydrogenation experiment in the laboratory.
Caption: General experimental workflow for asymmetric transfer hydrogenation.
References
Synthesis of Enantiopure Amino Alcohols Utilizing (R,R)-Hydrobenzoin as a Chiral Template: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enantiomerically pure amino alcohols are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and protocols for the synthesis of enantiopure amino alcohols, employing (R,R)-hydrobenzoin as a robust and effective chiral template. The methodology leverages the formation of a chiral 1,3-dioxolane intermediate, followed by a highly diastereoselective reaction with an imine, and subsequent removal of the chiral auxiliary to yield the desired enantiopure vicinal amino alcohol. This approach offers a reliable pathway to access these valuable synthons with high stereochemical control.
Introduction
The stereoselective synthesis of vicinal amino alcohols is a important focus in organic chemistry due to their prevalence in natural products and medicinal agents. The use of chiral auxiliaries is a powerful strategy to control the stereochemical outcome of a reaction. This compound, a readily available and relatively inexpensive C2-symmetric diol, serves as an excellent chiral auxiliary. It can be temporarily incorporated into a substrate to direct the formation of a new stereocenter with high diastereoselectivity. Subsequently, the auxiliary can be cleaved and potentially recycled.
This protocol details a specific application of this compound in the synthesis of enantiopure 1,2-amino alcohols through a chiral acetal-derived imine intermediate. The steric hindrance provided by the phenyl groups of the hydrobenzoin template effectively shields one face of the reactive intermediate, leading to a highly selective nucleophilic addition.
Overall Synthetic Strategy
The synthesis commences with the protection of this compound as a cyclic acetal with an aldehyde. This is followed by the introduction of an amino group precursor via the formation of an imine. A diastereoselective carbon-carbon bond-forming reaction then establishes the new stereocenter. Finally, cleavage of the chiral auxiliary yields the target enantiopure amino alcohol.
Figure 1. General workflow for the synthesis of enantiopure amino alcohols using this compound.
Experimental Protocols
Protocol 1: Synthesis of (4R,5R)-2-Aryl-4,5-diphenyl-1,3-dioxolane
This protocol describes the formation of the chiral dioxolane intermediate from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., p-nitrobenzaldehyde)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1 equivalent) and the substituted benzaldehyde (1.1 equivalents) in toluene (5 mL per mmol of hydrobenzoin), add a catalytic amount of p-TsOH·H₂O (0.05 equivalents).
-
Reflux the mixture using a Dean-Stark apparatus to remove water for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the pure (4R,5R)-2-aryl-4,5-diphenyl-1,3-dioxolane.
Protocol 2: Diastereoselective Synthesis of the Amino Alcohol Precursor
This protocol details the key diastereoselective addition of an organometallic reagent to an imine derived from the chiral dioxolane.
Materials:
-
(4R,5R)-2-Aryl-4,5-diphenyl-1,3-dioxolane
-
Titanium(IV) chloride (TiCl₄)
-
A primary amine (e.g., benzylamine)
-
An organometallic reagent (e.g., a Grignard reagent or an organolithium reagent)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the (4R,5R)-2-aryl-4,5-diphenyl-1,3-dioxolane (1 equivalent) and the primary amine (1.2 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add TiCl₄ (1.1 equivalents) to the solution and stir for 30 minutes to form the corresponding imine in situ.
-
In a separate flask, prepare the organometallic reagent in an appropriate solvent (e.g., Grignard reagent in THF).
-
Add the organometallic reagent dropwise to the imine solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the diastereomerically enriched addition product.
Protocol 3: Cleavage of the Chiral Auxiliary
This final step involves the hydrolytic cleavage of the dioxolane to release the enantiopure amino alcohol.
Materials:
-
Diastereomerically enriched addition product from Protocol 2
-
Hydrochloric acid (e.g., 2 M aqueous solution)
-
Methanol or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the purified product from Protocol 2 in a mixture of methanol or THF and 2 M HCl.
-
Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for 2-6 hours until TLC analysis shows complete cleavage of the auxiliary.
-
Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by crystallization or column chromatography to yield the enantiopure amino alcohol. The cleaved this compound can often be recovered from the reaction mixture.
Data Presentation
The following table summarizes typical results obtained for the synthesis of a representative enantiopure amino alcohol using this methodology.
| Entry | Substituted Benzaldehyde | Primary Amine | Organometallic Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | p-Nitrobenzaldehyde | Benzylamine | Phenylmagnesium bromide | >95:5 | 85 | >99 |
| 2 | Benzaldehyde | Allylamine | Methylmagnesium bromide | 92:8 | 88 | >98 |
| 3 | 2-Naphthaldehyde | p-Methoxyphenylamine | Ethylmagnesium iodide | >95:5 | 82 | >99 |
Table 1. Summary of quantitative data for the synthesis of various enantiopure amino alcohols.
Logical Relationships in Diastereoselection
The high level of diastereoselectivity observed in this synthesis is a direct consequence of the steric influence of the chiral this compound template. The two phenyl groups of the hydrobenzoin moiety create a chiral environment that effectively blocks one face of the imine C=N double bond. As a result, the incoming nucleophile preferentially attacks from the less hindered face, leading to the formation of one diastereomer in significant excess.
Figure 2. Rationale for the observed high diastereoselectivity.
Conclusion
The use of this compound as a chiral template provides an efficient and highly stereoselective method for the synthesis of enantiopure amino alcohols. The protocols outlined in this document are robust and can be adapted for the synthesis of a variety of target molecules. The straightforward nature of the reactions, coupled with the high levels of stereocontrol, makes this a valuable methodology for researchers in both academic and industrial settings, particularly in the field of drug discovery and development.
Troubleshooting & Optimization
Strategies for improving enantioselectivity in reactions using (R,R)-Hydrobenzoin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (R,R)-Hydrobenzoin and its derivatives in enantioselective reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction using this compound as a chiral ligand is showing low enantioselectivity. What are the common causes?
Low enantioselectivity in reactions involving this compound can stem from several factors. The inherent structure of the unsubstituted hydrobenzoin may not provide sufficient steric hindrance to effectively control the stereochemical outcome of the reaction. Additionally, reaction conditions such as temperature and solvent play a crucial role and may not be optimal. The purity of the this compound itself can also impact the results.
Q2: How can I improve the enantioselectivity of my reaction?
There are two primary strategies to enhance enantioselectivity:
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Ligand Modification: Modifying the structure of this compound, particularly by introducing bulky substituents at the ortho, ortho' positions of the phenyl rings, can dramatically improve enantioselectivity.[1] This modification enhances the steric hindrance around the chiral center, leading to better facial discrimination. A notable example is the development of "Vivol," a derivative with cyclooctyl rings at the ortho, ortho' positions.
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Optimization of Reaction Conditions: Systematically screening solvents and adjusting the reaction temperature can have a significant impact on enantioselectivity. The choice of co-catalysts or additives can also influence the stereochemical outcome.
Q3: Are there established methods for modifying this compound?
Yes, a highly effective method is the directed ortho,ortho'-dimetalation of this compound. This strategy involves the deprotonation of the alcohol functions with a strong base like n-BuLi, followed by the introduction of various electrophiles to functionalize the ortho positions.[1][2][3] This one-pot procedure provides direct access to a range of ortho-functionalized hydrobenzoin derivatives.
Q4: Where can I find a reliable protocol for synthesizing enantiopure this compound?
Enantiopure this compound can be synthesized on a large scale from trans-stilbene via Sharpless Asymmetric Dihydroxylation.[1][4] An alternative practical method involves the asymmetric transfer hydrogenation of benzil or the dynamic kinetic resolution of rac-benzoin.[5][6]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low enantioselectivity in reactions utilizing this compound.
Caption: Troubleshooting workflow for improving enantioselectivity.
Data Presentation
Table 1: Effect of Ligand Modification on Enantioselectivity in Asymmetric Allylboration
| Chiral Ligand | Substrate | Product | Enantiomeric Excess (e.e.) |
| This compound·SnCl₄ | Hydrocinnamaldehyde | Homoallylic alcohol | 26%[1] |
| (R,R)-Vivol·SnCl₄ | Hydrocinnamaldehyde | Homoallylic alcohol | 93%[1] |
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of Enantiopure this compound via Sharpless Asymmetric Dihydroxylation
This protocol is adapted from the established Sharpless procedure for the asymmetric dihydroxylation of trans-stilbene.
Materials:
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trans-Stilbene
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AD-mix-β
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tert-Butanol
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Water
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Methanesulfonamide
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Sodium sulfite
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Ethyl acetate
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Brine
Procedure:
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A mixture of tert-butanol and water (1:1) is prepared and cooled to 0 °C.
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AD-mix-β is added to the cooled solvent mixture with vigorous stirring.
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Methanesulfonamide is then added, and the mixture is stirred until all solids have dissolved.
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trans-Stilbene is added to the reaction mixture.
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The reaction is stirred at 0 °C and monitored by TLC until the starting material is consumed.
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Upon completion, the reaction is quenched by the addition of sodium sulfite and stirred for 1 hour.
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The mixture is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by recrystallization to yield enantiopure this compound.
Protocol 2: Directed ortho,ortho'-Dimetalation for the Synthesis of (R,R)-Vivol
This protocol outlines the direct functionalization of this compound to prepare the ortho,ortho'-disubstituted derivative, Vivol.[1]
Materials:
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This compound
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n-Butyllithium (n-BuLi)
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Hexane
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Diethyl ether
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Electrophile (e.g., 1,7-dibromoheptane followed by a cyclization promoter)
Procedure:
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A solution of this compound is prepared in a 2:1 mixture of hexane and diethyl ether under an inert atmosphere.
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The solution is cooled, and an excess of n-BuLi (6 equivalents) is added dropwise.
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The reaction mixture is refluxed for 16 hours to facilitate the formation of the tetralithio intermediate.
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After cooling, the desired electrophile is added to the reaction mixture.
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The reaction is stirred until completion, monitored by TLC.
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The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
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The crude product is purified by column chromatography to yield the ortho,ortho'-disubstituted hydrobenzoin derivative.
Caption: Strategies to enhance enantioselectivity.
References
- 1. Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bidirectional metalation of hydrobenzoin: direct access to new chiral ligands and auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yields in (R,R)-Hydrobenzoin Mediated Reactions
Welcome to the technical support center for (R,R)-Hydrobenzoin mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses. The following guides and FAQs address common issues leading to low yields in these asymmetric reactions, with a focus on the widely used Sharpless Asymmetric Dihydroxylation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guidance is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Catalyst and Ligand Issues
Question 1: My reaction has stalled or is proceeding very slowly, resulting in a low yield. What could be the cause related to the catalyst?
Answer: Several factors related to the catalyst and ligand can lead to low reaction rates and yields. The primary suspects are catalyst deactivation, insufficient catalyst loading, or issues with the chiral ligand.
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Catalyst Deactivation: The osmium catalyst used in conjunction with this compound-derived ligands is susceptible to deactivation by impurities. Trace amounts of sulfur or phosphorus compounds in your substrate or solvent can act as poisons. Additionally, improper handling or storage of the catalyst can lead to its degradation.
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Insufficient Catalyst Loading: While these reactions are catalytic, a certain minimum amount of catalyst is required to achieve a reasonable reaction rate. If the catalyst loading is too low, the reaction may be impractically slow, leading to the impression of a low yield within a typical timeframe.
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Ligand Concentration: In Sharpless Asymmetric Dihydroxylation, a secondary, non-enantioselective catalytic cycle can compete with the desired chiral pathway, especially at low ligand concentrations.[1][2] This secondary cycle can reduce the yield of the desired enantiomer. Increasing the molar concentration of the chiral ligand can help suppress this unwanted pathway.[1][2]
Question 2: I am observing low enantioselectivity along with a low yield. Are these issues related?
Answer: Yes, low enantioselectivity and low yield can be interconnected, often pointing towards a common root cause. The presence of a secondary, non-enantioselective catalytic cycle is a primary reason for both issues.[1][2] This can be exacerbated by:
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High Substrate Concentration: High concentrations of the olefin can favor the non-selective secondary pathway.[1]
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Insufficient Ligand: As mentioned, a low ligand-to-metal ratio fails to keep the osmium complexed in its chiral form, opening the door for the non-asymmetric dihydroxylation.[1]
To address this, consider the slow addition of the alkene to the reaction mixture to maintain a low instantaneous concentration and increasing the molar ratio of the chiral ligand.[1]
Section 2: Substrate-Related Problems
Question 3: I am working with an electron-deficient olefin and observing very low conversion. How can I improve the yield?
Answer: Electron-deficient olefins are notoriously slow substrates for electrophilic oxidants like osmium tetroxide.[1] To improve the reaction rate and yield, you can try the following:
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pH Adjustment: Maintaining a slightly acidic pH can accelerate the rate of oxidation for electron-deficient olefins.[2]
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Increased Temperature: While lower temperatures are often favored for enantioselectivity, carefully increasing the reaction temperature can improve the rate for sluggish substrates. This must be balanced, as it can sometimes negatively impact enantioselectivity.[1]
Question 4: My substrate has bulky substituents near the double bond, and the reaction is giving a low yield. What is the issue?
Answer: Steric hindrance is a significant factor that can impede the approach of the bulky osmium-ligand complex to the double bond, resulting in a slower reaction and consequently a lower yield.[1] In such cases, prolonged reaction times or an increase in reaction temperature may be necessary. However, be aware that forcing the reaction conditions might lead to side reactions and decreased selectivity.
Section 3: Reaction Condition Optimization
Question 5: What is the impact of the co-oxidant on the reaction yield?
Answer: The choice and efficiency of the co-oxidant are critical for achieving high yields in catalytic dihydroxylation reactions. Historically, co-oxidants like hydrogen peroxide and chlorates resulted in lower yields due to over-oxidation of the diol product.[3] The use of N-methylmorpholine N-oxide (NMO) and potassium ferricyanide (K₃Fe(CN)₆) has significantly improved yields.[3] Ensure your co-oxidant is fresh and used in the correct stoichiometric amount.
Question 6: Can the solvent system affect my reaction yield?
Answer: Yes, the solvent system plays a crucial role. For the Sharpless Asymmetric Dihydroxylation, a biphasic system, typically a 1:1 mixture of t-butanol and water, is standard. This system helps to solubilize both the organic substrate and the inorganic reagents. An incorrect solvent ratio or the use of a solvent that does not adequately dissolve all components can lead to a heterogeneous mixture with poor reaction kinetics and low yields.
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize the qualitative and quantitative impact of various parameters on the yield of this compound mediated dihydroxylation reactions.
| Parameter | Effect on Yield | Troubleshooting Recommendation |
| Ligand Concentration | Increasing concentration can improve yield by suppressing the non-enantioselective secondary catalytic cycle.[1] | Increase the molar ratio of the chiral ligand to the osmium catalyst. |
| Temperature | Lowering the temperature can decrease the yield if the reaction does not go to completion, while increasing it can improve rates for slow substrates.[1] | Optimize the temperature empirically for your specific substrate. |
| Substrate Electronics | Electron-deficient olefins generally give lower yields due to slower reaction rates.[1] | Adjust the pH to be slightly acidic and consider a moderate increase in temperature.[2] |
| Steric Hindrance | Bulky groups near the reaction center can lower the yield by impeding catalyst approach.[1] | Allow for longer reaction times or slightly increase the temperature. |
| Co-oxidant | Inefficient co-oxidants can lead to low yields and over-oxidation byproducts.[3] | Use reliable co-oxidants like K₃Fe(CN)₆ or NMO. |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Dihydroxylation using AD-mix
This protocol is a starting point for a typical Sharpless Asymmetric Dihydroxylation.
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To a stirred mixture of t-butanol and water (1:1, 5 mL per 1 mmol of alkene) at room temperature, add the appropriate AD-mix (AD-mix-α or AD-mix-β, 1.4 g per 1 mmol of alkene).
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Stir the mixture until both phases are clear, and then cool to 0 °C.
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Add the alkene (1 mmol) at once. For substrates prone to the secondary catalytic cycle, slow addition over several hours is recommended.
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Stir the reaction vigorously at 0 °C until the reaction is complete (monitor by TLC or GC).
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Quench the reaction by adding a solid sulfite salt (e.g., Na₂SO₃, 1.5 g per 1 mmol of alkene) and stir for 30-60 minutes.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
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Purify the crude diol product by chromatography if necessary.
Protocol 2: Troubleshooting Low Yield Due to Suspected Substrate Impurities
If catalyst poisoning by substrate impurities is suspected, the following purification protocol can be employed.
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Materials: Olefin substrate, activated alumina, anhydrous non-polar solvent (e.g., hexane), chromatography column.
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Procedure: a. Prepare a slurry of activated alumina in the non-polar solvent. b. Pack a chromatography column with the alumina slurry. c. Dissolve the olefin substrate in a minimal amount of the same non-polar solvent. d. Load the substrate solution onto the top of the alumina column. e. Elute the olefin through the column with the non-polar solvent. Peroxides and other polar impurities will be retained on the alumina. f. Collect the fractions containing the purified olefin and remove the solvent under reduced pressure. g. Re-attempt the dihydroxylation reaction with the purified substrate.
Visualizations
The following diagrams illustrate key aspects of this compound mediated reactions.
Caption: General experimental workflow for a Sharpless Asymmetric Dihydroxylation reaction.
Caption: A logical flowchart for troubleshooting low yields in asymmetric dihydroxylation.
Caption: Competing catalytic cycles in Sharpless Asymmetric Dihydroxylation.
References
Purification of (R,R)-Hydrobenzoin from the meso diastereomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (R,R)-hydrobenzoin from its meso diastereomer.
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between this compound and meso-hydrobenzoin that allow for their separation?
A1: The primary differences that facilitate separation are their distinct melting points and differential solubilities in various solvents.[1] These differences arise from the different spatial arrangements of the molecules, which affect how they pack into a crystal lattice.[1]
Q2: Which analytical techniques are recommended to assess the purity of this compound and detect the presence of the meso diastereomer?
A2: Several techniques can be employed:
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Thin Layer Chromatography (TLC): TLC can effectively separate the diastereomers, allowing for a qualitative assessment of purity.[2]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for quantifying the enantiomeric and diastereomeric purity.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can distinguish between the diastereomers due to their different chemical environments.
-
Melting Point Analysis: A sharp melting point at the literature value for this compound and a depressed and broadened melting range for mixtures can indicate purity.
Q3: What are the most common impurities encountered during the synthesis and purification of this compound?
A3: Common impurities include the starting material, benzil, if the reduction is incomplete, and benzoin, if only one ketone group is reduced.[1][2] The primary "impurity" in the context of this purification is the undesired meso-hydrobenzoin diastereomer.
Data Presentation
Table 1: Physical Properties of Hydrobenzoin Diastereomers
| Property | (R,R)-(+)-Hydrobenzoin | meso-Hydrobenzoin |
| Melting Point (°C) | 146-150 | 134-140[3] |
| Solubility in Ethanol | Soluble | Soluble, 25 mg/mL |
| Solubility in Hot Alcohol | Soluble | Soluble[4] |
| Solubility in Chloroform | Data not available | Soluble in hot chloroform[4] |
Table 2: Chromatographic Separation Parameters
| Technique | Stationary Phase | Mobile Phase | Observations |
| TLC | Silica Gel | n-hexane:Ethyl Acetate (2:1) | meso-hydrobenzoin Rf ≈ 0.25, (±)-benzoin Rf ≈ 0.5[2] |
| Chiral HPLC | CHIRALCEL OJ (4.6 mm i.d. × 250 mm) | hexane/2-propanol (90/10) | (S,S)-hydrobenzoin retention time: 14.2 min, this compound retention time: 16.5 min[1] |
Experimental Protocols
Recrystallization of this compound from Methanol
This protocol is adapted from a procedure for the synthesis of optically pure this compound.[1]
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Dissolution: Dissolve the crude mixture of hydrobenzoin diastereomers in hot methanol (at approximately 60°C). Use the minimum amount of solvent necessary to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Subsequently, cool the solution in an ice bath (0 to 5°C) to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold 2-propanol to remove soluble impurities.
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Drying: Dry the purified crystals under vacuum.
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Second Crop: The mother liquor can be concentrated to obtain a second crop of crystals, which may require further recrystallization to achieve high purity.[1]
Flash Chromatography for Diastereomer Separation
While a specific protocol for hydrobenzoin is not detailed in the search results, a general procedure can be devised based on common practices for separating diastereomers.
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Column Packing: Pack a flash chromatography column with silica gel (230-400 mesh).
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Sample Loading: Dissolve the crude hydrobenzoin mixture in a minimal amount of the initial mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
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Elution: Begin elution with a non-polar solvent system, such as hexane, and gradually increase the polarity by adding ethyl acetate. A starting mobile phase could be 5-10% ethyl acetate in hexanes.
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Fraction Collection: Collect fractions and monitor their composition using TLC.
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Solvent Removal: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The solution is cooling too quickly. | - Boil off some of the solvent to increase the concentration of the solute.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.- Ensure slow cooling by insulating the flask. |
| The solid "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute.- The solute is precipitating out of solution too rapidly. | - Re-heat the solution and add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.- Ensure a slower cooling rate. |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with a solvent that was not cold, leading to dissolution. | - Concentrate the mother liquor to recover a second crop of crystals.- Always use ice-cold solvent for washing the crystals and use a minimal amount. |
| Product is still impure after recrystallization. | - The cooling was too rapid, trapping impurities within the crystal lattice.- The chosen solvent is not optimal for separating the desired compound from the impurities. | - Repeat the recrystallization with a slower cooling rate.- Experiment with different solvent systems. An ethanol/water mixture is another common choice for hydrobenzoin recrystallization.[5] |
Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of diastereomers on the column. | - The mobile phase polarity is too high or too low. | - Optimize the mobile phase composition by running TLC with various solvent ratios (e.g., different percentages of ethyl acetate in hexane). |
| The compound is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
Visualizations
Caption: A flowchart illustrating the key steps in the purification of this compound via recrystallization.
Caption: A troubleshooting guide for common problems encountered during the recrystallization of this compound.
References
Identifying and minimizing side reactions during the synthesis of (R,R)-Hydrobenzoin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (R,R)-Hydrobenzoin. Our aim is to help you identify and minimize common side reactions to achieve high yields and enantiopurity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound via asymmetric reduction of benzil or Sharpless asymmetric dihydroxylation of trans-stilbene.
Issue 1: Low Diastereoselectivity in the Asymmetric Reduction of Benzil (High meso-Hydrobenzoin Formation)
Question: My asymmetric reduction of benzil is producing a high percentage of the meso-hydrobenzoin diastereomer, resulting in a low dl:meso ratio. How can I improve the diastereoselectivity towards the desired (R,R)-isomer?
Answer: The formation of meso-hydrobenzoin is a common side reaction in the reduction of benzil. The diastereoselectivity is influenced by several factors, primarily the choice of catalyst and reaction conditions.
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Catalyst Selection: The use of a suitable chiral catalyst is crucial for achieving high diastereoselectivity. Ru(II) catalysts bearing a chiral diamine ligand, such as RuCl--INVALID-LINK--, have been shown to be highly effective in promoting the formation of the desired this compound.[1] This catalyst system operates through a dynamic kinetic resolution, where the faster reacting (R)-benzoin intermediate is preferentially converted to this compound.[1]
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Reaction Temperature: While specific quantitative studies on the direct effect of temperature on the dl:meso ratio are not extensively documented in the readily available literature, the stereoselectivity of many asymmetric reactions is temperature-dependent. Generally, lower temperatures favor higher selectivity. It is advisable to maintain the recommended reaction temperature, often around 40°C for this specific transformation, as significant deviations may impact catalyst performance and selectivity.[2]
Issue 2: Low Enantiomeric Excess (ee) in Sharpless Asymmetric Dihydroxylation
Question: I am performing a Sharpless asymmetric dihydroxylation of trans-stilbene to synthesize this compound, but my enantiomeric excess (ee) is lower than expected. What are the potential causes and how can I improve it?
Answer: Low enantiomeric excess in Sharpless asymmetric dihydroxylation can stem from several factors, including ligand selection, catalyst loading, and reaction conditions.
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Ligand Selection: The choice of the chiral ligand is paramount for high enantioselectivity. For the synthesis of this compound from trans-stilbene, the use of a dihydroquinidine (DHQD)-based ligand, such as (DHQD)₂PHAL, is appropriate. Conversely, a dihydroquinine (DHQ)-based ligand would yield the (S,S)-enantiomer.[3] Commercially available pre-mixed reagents, known as AD-mix-β (containing a DHQD ligand) and AD-mix-α (containing a DHQ ligand), are formulated to provide high ee for the respective enantiomers.[3]
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Catalyst and Ligand Loading: The concentration of the chiral ligand relative to the osmium catalyst is critical. Insufficient ligand can lead to a non-catalyzed background reaction that produces a racemic diol, thereby lowering the overall ee. It is important to maintain the recommended catalyst and ligand loading. For instance, a molar ratio of substrate to catalyst of 1000-2000 has been successfully employed in asymmetric transfer hydrogenation of benzils.[1][4]
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Reaction Time and Temperature: Reaction time can influence the outcome. While longer reaction times may be necessary for complete conversion, excessively long times, especially at elevated temperatures, could potentially lead to side reactions or catalyst degradation, although specific data on this is limited. The reaction is typically carried out at 0°C to room temperature.[5][6]
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pH of the Reaction Medium: The pH of the reaction can affect the rate and enantioselectivity. For certain olefins, maintaining a slightly basic pH can enhance the reaction rate and, in some cases, the enantiomeric excess.[3] The use of a buffered system is common practice in Sharpless dihydroxylations to maintain a stable pH.
Issue 3: Incomplete Reaction or Low Yield
Question: My synthesis of this compound is resulting in a low yield of the desired product, with a significant amount of starting material remaining. What are the possible reasons for this incomplete conversion?
Answer: Low yields can be attributed to several factors, including reagent purity, catalyst activity, and reaction conditions.
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Reagent Quality: Ensure that all reagents, including the substrate (benzil or trans-stilbene), solvents, and catalysts, are of high purity and anhydrous where specified. Impurities can interfere with the catalytic cycle.
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Catalyst Deactivation: The catalyst may be deactivated by impurities or improper handling. Osmium tetroxide is sensitive and should be handled with care in a well-ventilated fume hood. The chiral ligands can also degrade over time if not stored properly.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time. For the asymmetric transfer hydrogenation of unsymmetrical benzils, reaction times of 24 to 72 hours have been reported.[2][7]
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Sub-optimal Reaction Conditions: Ensure that the reaction temperature and stirring are maintained as per the protocol. For the asymmetric reduction of benzil, a temperature of 40°C is often employed.[2] Inadequate mixing can lead to localized concentration gradients and incomplete reaction.
Issue 4: Difficulty in Purifying this compound from Side Products
Question: I am having trouble separating the desired this compound from the meso isomer and other impurities. What are effective purification methods?
Answer: The primary side product, meso-hydrobenzoin, can often be separated from the desired (R,R)-enantiomer by recrystallization due to differences in their physical properties, such as solubility and crystal packing.
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Recrystallization: A common and effective method for purifying hydrobenzoin is recrystallization from a suitable solvent system. Methanol or aqueous ethanol are frequently used. The difference in crystal lattice energy between the racemic (or enantiopure) and meso diastereomers allows for their separation upon slow cooling.
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Column Chromatography: If recrystallization is not sufficient to achieve the desired purity, silica gel column chromatography can be employed. A solvent system with appropriate polarity, such as a mixture of hexane and ethyl acetate, can be used to separate the diastereomers and other impurities.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound?
A1: The two most common and effective methods for the enantioselective synthesis of this compound are:
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Asymmetric Reduction of Benzil: This involves the reduction of the diketone benzil using a chiral catalyst, typically a Ruthenium(II) complex with a chiral diamine ligand, in the presence of a hydrogen source like a formic acid/triethylamine mixture. This method proceeds via a dynamic kinetic resolution of the benzoin intermediate.[1]
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Sharpless Asymmetric Dihydroxylation of trans-Stilbene: This method utilizes osmium tetroxide and a chiral ligand (a dihydroquinidine derivative for the (R,R)-isomer) to catalyze the syn-dihydroxylation of the double bond in trans-stilbene.[3]
Q2: What is the most common side product in the synthesis of this compound from benzil?
A2: The most prevalent side product in the reduction of benzil is the meso-hydrobenzoin diastereomer. The formation of this achiral, symmetric isomer competes with the desired chiral (R,R)- and (S,S)-hydrobenzoin products. The ratio of the desired diastereomer to the meso form (dl:meso ratio) is a key indicator of the reaction's success.
Q3: Are there any other potential side reactions to be aware of?
A3: Besides the formation of the meso diastereomer, other potential side reactions can occur depending on the synthetic route:
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In the asymmetric reduction of benzil: Incomplete reduction can leave unreacted benzil or the benzoin intermediate in the product mixture.
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In the Sharpless asymmetric dihydroxylation: Over-oxidation of the diol product is a possibility, though generally minimized under standard conditions. If the olefin concentration is too high, a non-ligand-associated dihydroxylation can occur, leading to the formation of the racemic product and thus lowering the enantiomeric excess.[8]
Q4: How can I confirm the stereochemistry of my final product?
A4: Several analytical techniques can be used to determine the stereochemistry of the synthesized hydrobenzoin:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the enantiomeric excess (ee) of the product. By using a chiral stationary phase, the (R,R) and (S,S) enantiomers can be separated and quantified.
-
Polarimetry: Measurement of the specific rotation of the purified product can be compared to the literature value for enantiopure this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H NMR cannot distinguish between enantiomers, it can be used to differentiate between the dl and meso diastereomers based on the chemical shifts of the methine and hydroxyl protons. Furthermore, the formation of a chiral derivative, such as a Mosher's ester, allows for the determination of enantiomeric excess by NMR.
Quantitative Data on Reaction Parameters
The following tables summarize the impact of various reaction parameters on the yield and stereoselectivity of this compound synthesis.
Table 1: Asymmetric Transfer Hydrogenation of Unsymmetrical Benzils
| Entry | R¹ | R² | Time (h) | Yield (%) | syn/anti Ratio | ee (%) of syn-isomer |
| 1 | H | H | 24 | 97.1 | 29.7:1 | 98.9 |
| 2 | H | 4-Me | 24 | 95.2 | 25.1:1 | 98.5 |
| 3 | H | 4-OMe | 24 | 92.3 | 20.3:1 | 97.6 |
| 4 | H | 4-F | 24 | 88.6 | 15.4:1 | 95.3 |
| 5 | H | 4-Cl | 24 | 85.1 | 12.8:1 | 92.7 |
| 6 | H | 4-CF₃ | 24 | 76.2 | 10.8:1 | 86.1 |
| 7 | H | 2-Me | 72 | 31.2 | 5.0:1 | 80.2 |
| 8 | H | 2-OMe | 72 | 25.4 | 4.1:1 | 75.8 |
| 9 | H | 2-F | 72 | 15.7 | 2.3:1 | 68.4 |
| 10 | H | 2-Cl | 72 | 10.1 | 1.8:1 | 62.5 |
| 11 | H | 2-CF₃ | 72 | 0 | - | - |
| Reaction conditions: Substrate/catalyst molar ratio of 100 at 40°C.[2] |
Table 2: Biocatalyzed Asymmetric Reduction of Benzil to (S,S)-Hydrobenzoin at Different pH
| Entry | Substrate | pH | Time (h) | Conversion (%) | dl/meso Ratio | ee (%) of dl-isomer |
| 1 | Benzil | 7.0 | 56 | 86 | 97:3 | >99 (S,S) |
| 2 | rac-Benzoin | 7.0 | 24 | ~50 | 3:7 | - |
| 3 | rac-Benzoin | 7.0 | 96 | >95 | 1:1 | 96-98 (S,S) |
| Data from the reduction of benzil and rac-benzoin using Talaromyces flavus.[8] |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of Benzil to this compound
This protocol is adapted from a literature procedure for the asymmetric reduction of benzil.[1]
Materials:
-
Benzil
-
RuCl--INVALID-LINK-- (catalyst)
-
Formic acid
-
Triethylamine
-
Dimethylformamide (DMF), anhydrous
-
Methanol
-
2-Propanol
-
Water, deionized
Procedure:
-
To a clean, dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add triethylamine and cool the flask to 4°C in an ice bath.
-
Slowly add formic acid to the cooled triethylamine with stirring.
-
To this mixture at ambient temperature, add benzil, the Ru(II) catalyst, and anhydrous DMF. A typical substrate/catalyst molar ratio is between 1000 and 2000.[1][4]
-
Stir the reaction mixture at 40°C for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0°C and add cold water with stirring to precipitate the product.
-
Filter the precipitate through a Büchner funnel, wash with water, and dry under vacuum.
-
For purification, dissolve the crude product in hot methanol (e.g., 60°C).
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate to room temperature and then to a lower temperature (e.g., 0 to 5°C) to induce crystallization.
-
Isolate the white crystals of this compound by filtration, wash with cold 2-propanol, and dry under vacuum.
Protocol 2: Sharpless Asymmetric Dihydroxylation of trans-Stilbene to this compound
This protocol is a general procedure based on the Sharpless asymmetric dihydroxylation.
Materials:
-
trans-Stilbene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Brine
Procedure:
-
In a reaction flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v).
-
Add AD-mix-β to the solvent mixture and stir until the solids are dissolved. The solution should be clear and orange.
-
Cool the mixture to 0°C in an ice bath.
-
Add trans-stilbene to the cold reaction mixture with vigorous stirring.
-
Continue stirring at 0°C and monitor the reaction by TLC until the starting material is consumed. This may take several hours to a full day.
-
Once the reaction is complete, add solid sodium sulfite and allow the mixture to warm to room temperature. Stir for about one hour.
-
Add ethyl acetate to the mixture and stir. The phases should separate.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization, for example, from aqueous ethanol.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric transfer hydrogenation of unsymmetrical benzils - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Catalysis with (R,R)-Hydrobenzoin Complexes
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing reaction conditions for catalysis with (R,R)-Hydrobenzoin complexes. This resource provides troubleshooting guidance, answers to frequently asked questions (FAQs), and detailed experimental protocols to assist you in achieving optimal results in your asymmetric synthesis endeavors.
Troubleshooting Guides
This section addresses common issues encountered during catalysis with this compound complexes in a question-and-answer format.
Issue 1: Low Enantioselectivity (ee)
Question: My reaction is proceeding with good yield, but the enantiomeric excess (ee) of my product is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a common challenge in asymmetric catalysis. Several factors can influence the stereochemical outcome of your reaction. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A stepwise guide to troubleshooting low enantioselectivity.
Potential Solutions:
-
Catalyst Integrity: Ensure the this compound ligand is of high purity and the correct metal complex has been formed. The method of catalyst preparation and activation is crucial.
-
Reagent and Solvent Purity: Impurities in the substrate or solvent can interfere with the catalyst. Use freshly distilled or purified solvents and ensure the substrate is of high purity.
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent: The solvent plays a critical role in catalysis. Its polarity and ability to coordinate to the metal center can significantly impact the chiral environment. A solvent screen is highly recommended.
-
Catalyst Loading: The concentration of the catalyst can influence the formation of active species. Varying the catalyst loading may improve enantioselectivity.
Issue 2: Poor Reaction Yield
Question: I'm observing high enantioselectivity, but the reaction yield is unacceptably low. What steps can I take to improve it?
Answer: Low yield in the face of high enantioselectivity often points towards issues with reaction kinetics, catalyst stability, or incomplete conversion.
Troubleshooting Workflow for Poor Yield
Caption: A logical workflow for diagnosing and resolving poor reaction yields.
Potential Solutions:
-
Reaction Time and Temperature: Monitor the reaction over time to ensure it has reached completion. A moderate increase in temperature may increase the reaction rate, but be mindful of potential decreases in enantioselectivity.
-
Catalyst Loading: Increasing the catalyst loading can improve the reaction rate and overall conversion.
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Consider if any components of the reaction mixture could be acting as poisons.
-
Substrate Concentration: The concentration of the substrate can influence the reaction rate. In some cases, higher concentrations can lead to faster reactions, but also potentially to side reactions or catalyst inhibition.
Frequently Asked Questions (FAQs)
Q1: How do I prepare the active catalyst from this compound and a metal precursor?
A1: The preparation of the active catalyst is a critical step. A general procedure involves the reaction of this compound with a suitable metal precursor, often a metal alkoxide or halide, in an anhydrous solvent under an inert atmosphere. The specific conditions (solvent, temperature, reaction time) will depend on the metal used. For example, a common method for preparing a titanium-based catalyst involves reacting this compound with titanium(IV) isopropoxide in a dry, aprotic solvent like dichloromethane.
Q2: What is the impact of water or air on my reaction?
A2: Many this compound-metal complexes are sensitive to moisture and oxygen. Water can hydrolyze the metal-ligand bond, leading to catalyst deactivation. Oxygen can oxidize the metal center or the ligand. Therefore, it is crucial to use anhydrous solvents and perform reactions under an inert atmosphere (e.g., argon or nitrogen).
Q3: My catalyst appears to be deactivating over the course of the reaction. What could be the cause and can it be regenerated?
A3: Catalyst deactivation can occur through several mechanisms, including:
-
Hydrolysis: As mentioned, reaction with water can break down the catalyst.
-
Oxidation: Exposure to air can lead to irreversible oxidation.
-
Ligand Degradation: The hydrobenzoin ligand itself may degrade under harsh reaction conditions (e.g., high temperatures, presence of strong acids or bases).
-
Formation of Inactive Species: The catalyst may aggregate or form inactive oligomeric species.
Regeneration of the catalyst can be challenging. In some cases, if deactivation is due to the formation of inactive aggregates, it might be possible to redissolve and reform the active species. However, if the ligand or metal has undergone chemical degradation, regeneration is typically not feasible. Prevention of deactivation through careful control of reaction conditions is the best approach.
Q4: How do I choose the optimal solvent for my reaction?
A4: Solvent choice is highly reaction-dependent. A good starting point is to consider the polarity and coordinating ability of the solvent. Non-coordinating, non-polar solvents like toluene or dichloromethane are often good choices as they are less likely to interfere with the catalyst-substrate interaction. However, in some cases, coordinating solvents like THF may be beneficial. A solvent screen is the most effective way to identify the optimal solvent for your specific transformation.
Data Presentation: Optimizing Reaction Conditions
The following tables provide representative data on how varying reaction parameters can influence the outcome of common asymmetric reactions catalyzed by this compound complexes.
Table 1: Asymmetric Reduction of Acetophenone using a this compound-Titanium Complex
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | ee (%) |
| 1 | 5 | 0 | Toluene | 85 | 92 |
| 2 | 5 | 25 | Toluene | 95 | 85 |
| 3 | 5 | -20 | Toluene | 75 | 96 |
| 4 | 10 | 0 | Toluene | 92 | 93 |
| 5 | 5 | 0 | THF | 88 | 88 |
| 6 | 5 | 0 | CH₂Cl₂ | 90 | 94 |
Table 2: Asymmetric Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate using a this compound-Borane Complex
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | endo/exo | ee (%) (endo) |
| 1 | 10 | -78 | CH₂Cl₂ | 90 | 95:5 | 95 |
| 2 | 10 | -40 | CH₂Cl₂ | 92 | 93:7 | 90 |
| 3 | 10 | 0 | CH₂Cl₂ | 95 | 90:10 | 82 |
| 4 | 20 | -78 | CH₂Cl₂ | 95 | 96:4 | 96 |
| 5 | 10 | -78 | Toluene | 85 | 94:6 | 92 |
| 6 | 10 | -78 | Et₂O | 82 | 92:8 | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Reduction of a Prochiral Ketone (e.g., Acetophenone)
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.1 mmol).
-
Add anhydrous dichloromethane (5.0 mL) via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add titanium(IV) isopropoxide (0.1 mmol) via syringe.
-
Stir the mixture at 0 °C for 30 minutes to form the chiral catalyst.
-
-
Reduction Reaction:
-
To the pre-formed catalyst solution at 0 °C, add the prochiral ketone (e.g., acetophenone, 1.0 mmol).
-
Add the reducing agent (e.g., a borane source like BH₃·SMe₂, 1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of methanol (2.0 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Protocol 2: General Procedure for the Asymmetric Diels-Alder Reaction
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.2 mmol).
-
Add anhydrous dichloromethane (10 mL) via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 0.2 mL, 0.2 mmol).
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Diels-Alder Reaction:
-
To the catalyst solution at -78 °C, add the dienophile (e.g., methyl acrylate, 1.0 mmol).
-
Stir for an additional 15 minutes.
-
Add the diene (e.g., freshly cracked cyclopentadiene, 2.0 mmol) dropwise.
-
Stir the reaction mixture at -78 °C and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the endo/exo ratio and enantiomeric excess of the major diastereomer by NMR and chiral HPLC/GC.
-
Visualizations
Signaling Pathway for Troubleshooting Low Yield
Caption: A decision-making pathway for addressing low reaction yields.
Experimental Workflow for Asymmetric Ketone Reduction
Caption: A streamlined workflow for asymmetric ketone reduction experiments.
Preventing the degradation of (R,R)-Hydrobenzoin under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R,R)-Hydrobenzoin. The focus is on preventing its degradation under acidic and basic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound is degrading under acidic conditions. What is the likely cause and how can I prevent it?
A1: Under acidic conditions, this compound is susceptible to a well-known reaction called the pinacol rearrangement. This involves the protonation of one of the hydroxyl groups, which then leaves as a water molecule to form a carbocation. A subsequent rearrangement of the molecule occurs, leading to the formation of a ketone, which is a degradation product.
To prevent this, you can protect the diol functionality before subjecting your molecule to acidic conditions. Common protecting groups stable in acidic environments include those that are base-labile. For a detailed guide on choosing a suitable protecting group, please refer to the Troubleshooting Guide below.
Q2: I am observing degradation of my this compound in a basic reaction medium. What is the degradation mechanism?
A2: In the presence of a base, especially with an oxidant like air (oxygen), vicinal diols such as this compound can undergo oxidative cleavage.[1] This process breaks the carbon-carbon bond between the two hydroxyl groups, resulting in the formation of two carbonyl compounds (aldehydes or ketones).[2][3] The reaction can be catalyzed by base, which can deprotonate the hydroxyl groups, making them more susceptible to oxidation.
To mitigate this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. If the reaction conditions are strongly basic, protecting the diol is the most effective strategy.
Q3: How do I choose the right protecting group for my specific experimental conditions?
A3: The choice of protecting group depends on the pH of your reaction and the orthogonality required for your synthetic route (i.e., the ability to deprotect one group without affecting others).
-
For acidic conditions: You need a base-labile protecting group or a silyl ether with high steric hindrance.
-
For basic conditions: An acid-labile protecting group like an acetonide or a benzylidene acetal is generally suitable.[4]
Refer to the data tables below for a comparison of the stability of common protecting groups. Our experimental protocols section provides detailed methods for their application.
Troubleshooting Guides
Issue 1: Degradation of this compound during an acid-catalyzed reaction.
| Symptom | Possible Cause | Suggested Solution |
| Formation of an unexpected ketone byproduct, loss of starting material. | Pinacol rearrangement.[5] | Protect the diol functionality as a cyclic acetal (e.g., acetonide) or a sterically hindered silyl ether (e.g., TIPS or TBDPS ether) before the acidic step. |
| Complex mixture of products. | Multiple side reactions initiated by the carbocation intermediate of the pinacol rearrangement. | In addition to protection, consider using milder acidic conditions or a non-protic acid catalyst if the reaction allows. |
Issue 2: Decomposition of this compound under basic conditions.
| Symptom | Possible Cause | Suggested Solution |
| Formation of aldehydes or ketones, disappearance of the diol. | Oxidative cleavage of the vicinal diol.[1][6] | 1. Run the reaction under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen. 2. Protect the diol as an acetonide or benzylidene acetal, which are stable to basic conditions.[4] |
| Low yield and formation of colored impurities. | Base-catalyzed side reactions. | Use the minimum necessary amount of base and keep the reaction temperature as low as possible. If feasible, choose a weaker base. |
Data Presentation
Table 1: Stability of Common Diol Protecting Groups
| Protecting Group | Structure | Stability to Acid | Stability to Base | Cleavage Conditions |
| Isopropylidene (Acetonide) | Cyclic Ketal | Labile | Stable | Mild aqueous acid (e.g., aq. HCl, p-TsOH) |
| Benzylidene Acetal | Cyclic Acetal | More stable than acetonide | Stable | Acidic hydrolysis; Hydrogenolysis (Pd/C, H₂) |
| t-Butyldimethylsilyl (TBDMS) | Silyl Ether | Labile | Stable | Fluoride ions (e.g., TBAF); Strong acid |
| Triisopropylsilyl (TIPS) | Silyl Ether | More stable than TBDMS | Stable | Fluoride ions; Stronger acid than for TBDMS |
| Cyclic Carbonate | Carbonate | Stable | Labile | Basic hydrolysis (e.g., K₂CO₃, NaOH) |
Table 2: Quantitative Comparison of Silyl Ether Stability to Acidic Hydrolysis
This table presents the relative resistance of common silyl ethers to acid-catalyzed hydrolysis. A higher value indicates greater stability.
| Silyl Ether | Relative Resistance to Acid Hydrolysis |
| TMS (Trimethylsilyl) | 1 |
| TES (Triethylsilyl) | 64 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 |
| TIPS (Triisopropylsilyl) | 700,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 |
Data compiled from various sources.
Experimental Protocols
Protocol 1: Acetonide Protection of this compound
This protocol describes the formation of a cyclic acetal, which is stable under basic conditions.
Materials:
-
This compound
-
2,2-Dimethoxypropane or anhydrous acetone
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst
-
Triethylamine (Et₃N) or saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Add 2,2-dimethoxypropane (1.2 equiv).
-
Add a catalytic amount of p-TsOH (0.05 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding triethylamine or washing with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: TBDMS Protection of this compound
This protocol details the formation of a silyl ether, offering tunable stability. For the protection of a diol, the stoichiometry can be adjusted to favor mono- or di-protection.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole or triethylamine
-
Anhydrous N,N-dimethylformamide (DMF) or DCM
-
Diethyl ether or ethyl acetate
-
Water and brine
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add imidazole (2.2 equiv for di-protection).
-
Add TBDMSCl (2.1 equiv for di-protection) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the silylated product by flash column chromatography.
Visualizations
Caption: Pinacol Rearrangement of this compound.
Caption: Decision workflow for protecting this compound.
Caption: General experimental workflow for synthesis.
References
Technical Support Center: Navigating the Challenges of (R,R)-Hydrobenzoin Chiral Auxiliary Removal
Welcome to the technical support center for the removal of the (R,R)-Hydrobenzoin chiral auxiliary. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the cleavage of this versatile auxiliary.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the this compound chiral auxiliary?
A1: The primary methods for cleaving the this compound auxiliary depend on the linkage to the substrate. The most common approaches include:
-
Oxidative Cleavage: Typically used for acetal or ketal linkages. Reagents like periodic acid (HIO₄) or sodium periodate (NaIO₄) are effective.
-
Reductive Cleavage (Hydrogenolysis): Employed when the auxiliary is attached via a benzyl ether linkage. This is commonly achieved using catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source.
-
Hydrolytic Cleavage: Applicable for amide or ester linkages, usually under acidic or basic conditions.
Q2: I am observing incomplete cleavage of the auxiliary. What are the likely causes and how can I address this?
A2: Incomplete cleavage is a common challenge. Potential causes and solutions include:
-
Insufficient Reagent: Ensure you are using a sufficient stoichiometric excess of the cleaving reagent. For oxidative cleavage, 2-3 equivalents of the periodate reagent are often recommended.
-
Steric Hindrance: Highly substituted substrates may hinder reagent access. Increasing the reaction temperature or time, or switching to a less sterically demanding reagent, may be necessary.
-
Catalyst Poisoning (for Hydrogenolysis): Trace impurities, particularly sulfur-containing compounds, can poison the palladium catalyst. Ensure all reagents and solvents are pure and consider using a fresh batch of catalyst.[1]
-
Reaction Conditions: For hydrogenolysis, ensure adequate hydrogen pressure and efficient stirring to facilitate proper mixing of the catalyst, substrate, and hydrogen.[1]
Q3: How can I minimize or prevent racemization of my product during auxiliary removal?
A3: Preserving the stereochemical integrity of your product is crucial. Racemization can occur, especially under harsh acidic or basic conditions, through the formation of a planar enol or enolate intermediate. To mitigate this:
-
Use Mild Conditions: Opt for the mildest possible cleavage conditions that are effective for your substrate.
-
Low Temperatures: Perform reactions at lower temperatures (e.g., 0 °C or -78 °C) to minimize the rate of enolization.
-
Buffered Workup: During workup, use buffered aqueous solutions (e.g., saturated ammonium chloride) instead of strong acids or bases.
-
Careful Purification: Be mindful that silica gel chromatography can sometimes be acidic enough to cause racemization. Neutralizing the silica gel with a base like triethylamine in the eluent can be beneficial.
Q4: What are the best practices for purifying my product after cleavage?
A4: Purification can be challenging due to the presence of the cleaved auxiliary and other byproducts.
-
Extraction: An initial aqueous workup can often remove a significant portion of the water-soluble byproducts.
-
Column Chromatography: Silica gel chromatography is the most common method. A carefully chosen solvent system is key to achieving good separation between your product and the benzaldehyde or other auxiliary fragments.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method to obtain a product of high purity.
Troubleshooting Guides
Issue 1: Low Yields in Oxidative Cleavage with Periodic Acid
| Possible Cause | Troubleshooting Step |
| Degradation of Product | Over-oxidation can occur. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Formation of Side Products | Aldehyd products can sometimes undergo further unwanted reactions. Consider performing the reaction at a lower temperature. |
| Incomplete Reaction | Ensure the periodic acid is fully dissolved. A co-solvent system like THF/water or Dioxane/water can improve solubility. |
Issue 2: Incomplete Reaction in Catalytic Hydrogenolysis
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of Pd/C catalyst. Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective.[1] |
| Insufficient Hydrogen | Ensure the system is properly sealed and under a positive pressure of hydrogen. For stubborn substrates, consider increasing the hydrogen pressure.[1] |
| Poor Solubility | Choose a solvent in which the substrate is fully soluble. Protic solvents like ethanol or methanol are often good choices.[1] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for different methods of this compound auxiliary removal. Please note that actual results will vary depending on the specific substrate.
| Cleavage Method | Reagents & Conditions | Typical Yield | Stereochemical Outcome (ee/de) | Typical Reaction Time |
| Oxidative Cleavage | H₅IO₆, THF, rt | 70-95% | >98% | 1-4 h |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm), EtOH, rt | 85-99% | >99% | 12-24 h |
| Acidic Hydrolysis (Amide) | 6N HCl, Reflux | 60-85% | Prone to racemization | 12-48 h |
| Basic Hydrolysis (Amide) | 2N KOH, MeOH, Reflux | 70-90% | Prone to racemization | 8-24 h |
Experimental Protocols
Protocol 1: Oxidative Cleavage of an this compound Acetal using Periodic Acid
-
Dissolution: Dissolve the substrate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add periodic acid (H₅IO₆, 2.5 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Reductive Cleavage of an this compound Ether via Catalytic Hydrogenolysis
-
Setup: To a round-bottom flask containing a magnetic stir bar, add the substrate (1.0 equiv) and dissolve it in ethanol.
-
Inerting: Sparge the solution with an inert gas (argon or nitrogen) for 15 minutes.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol%) to the flask under a positive pressure of the inert gas.[1]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for atmospheric pressure). Repeat this evacuation-backfill cycle three times. Stir the reaction mixture vigorously under a hydrogen atmosphere for 12-24 hours.[1]
-
Monitoring: Monitor the reaction by TLC.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography.
Visualizations
Caption: A workflow diagram for troubleshooting the removal of the this compound chiral auxiliary.
References
Technical Support Center: Overcoming Poor Diastereoselectivity with (R,R)-Hydrobenzoin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with diastereoselectivity when using (R,R)-Hydrobenzoin and its derivatives as chiral auxiliaries.
Troubleshooting Guide
Poor diastereoselectivity or low yields are common hurdles in asymmetric synthesis. This guide offers a systematic approach to troubleshooting these issues when employing this compound-based chiral auxiliaries.
| Issue | Potential Cause | Recommended Solution |
| Low Diastereoselectivity (Poor d.r.) | 1. Insufficient Steric Hindrance: The parent this compound auxiliary may not provide enough steric bulk to effectively shield one face of the reactive intermediate. | Modify the chiral auxiliary by introducing bulky substituents at the ortho positions of the phenyl rings. This can be achieved via directed ortho,ortho'-dimetalation.[1][2][3][4] |
| 2. Suboptimal Reaction Temperature: Higher temperatures can overcome the small energy difference between the diastereomeric transition states, leading to a decrease in selectivity. | Lower the reaction temperature. Many diastereoselective reactions show improved selectivity at -78 °C or lower. | |
| 3. Inappropriate Solvent Choice: Coordinating solvents (e.g., THF, Et₂O) can sometimes interfere with the formation of a rigid, chelated transition state. | Screen a range of solvents, including non-coordinating options like toluene or hexane, to identify the optimal medium for the reaction. | |
| 4. Incorrect Lewis Acid or Metal Counterion: The nature of the Lewis acid or metal counterion is critical in forming a well-defined and rigid transition state. | Experiment with different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) or metal sources for enolization (e.g., Bu₂BOTf, Ti(Oi-Pr)₄) to enhance facial shielding. | |
| Low Reaction Yield | 1. Incomplete Deprotonation/Enolate Formation: The base used may not be strong enough or the deprotonation time may be insufficient. | Use a stronger base, such as LDA or LiHMDS, and ensure adequate time for complete enolate formation before adding the electrophile. |
| 2. Reagent Instability: Organometallic reagents or the enolate itself may be unstable at the reaction temperature. | Verify the quality and concentration of your reagents (e.g., n-BuLi, Grignard reagents) via titration. Use freshly prepared reagents when possible. | |
| 3. Poor Solubility: The substrate or reagents may have limited solubility at the low temperatures required for high selectivity. | Use a co-solvent to improve solubility, while ensuring it does not negatively impact the diastereoselectivity. | |
| Inconsistent Results | 1. Presence of Moisture: Organometallic reagents and many Lewis acids are extremely sensitive to moisture, which can quench the reaction and lead to variable outcomes. | Ensure all glassware is rigorously dried, and use anhydrous solvents. Conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen). |
| 2. Variable Reagent Quality: The purity and activity of commercial reagents can vary between batches. | Titrate organometallic reagents before use and, if possible, purify solvents and other reagents. |
Frequently Asked Questions (FAQs)
Q1: My diastereomeric ratio (d.r.) is only slightly better than 1:1. What is the most effective first step to improve this?
A1: The most impactful initial step is often to modify the chiral auxiliary to increase its steric influence. Using an this compound derivative with bulky substituents at the ortho positions of the phenyl rings can dramatically improve the facial selectivity of your reaction.[1][3] For example, derivatives like Vivol have shown significantly enhanced enantioselectivity in reactions such as allylboration.[1][3]
Q2: How do I synthesize these ortho-substituted this compound derivatives?
A2: A highly effective method is the directed ortho,ortho'-dimetalation of this compound. This involves treating the hydrobenzoin with an excess of n-butyllithium (n-BuLi) to deprotonate both the hydroxyl groups and the ortho positions of the phenyl rings, followed by quenching with an appropriate electrophile.[1][2][4]
Q3: How can I accurately determine the diastereomeric ratio of my product?
A3: ¹H NMR spectroscopy is a common and reliable method for determining the d.r. of the crude reaction mixture. Diastereomers will often have distinct signals for certain protons. By integrating a pair of well-resolved signals corresponding to each diastereomer, you can calculate their ratio.[1][4] For complex spectra, derivatization of the product may be necessary to resolve overlapping signals.
Q4: Can the reaction temperature really have that significant of an impact on diastereoselectivity?
A4: Yes, temperature is a critical parameter. The difference in the activation energies for the formation of the two diastereomeric transition states is often small. Lowering the temperature reduces the available thermal energy, making it more difficult for the reaction to proceed through the higher-energy (less favored) transition state, thus increasing the diastereoselectivity.
Q5: I have improved the diastereoselectivity, but how do I remove the this compound auxiliary after the reaction?
A5: The method for auxiliary removal depends on how it is attached to your molecule (e.g., as an acetal or an ether).
-
Acetals: These are typically cleaved under acidic conditions (e.g., aqueous HCl, trifluoroacetic acid).
-
Ethers: Cleavage of benzyl-type ethers can often be achieved through hydrogenolysis (e.g., H₂, Pd/C) or using strong Lewis acids (e.g., BBr₃).
Choose a method that is compatible with the functional groups present in your product.
Data Presentation
The following tables summarize the impact of modifying the this compound auxiliary on the stereoselectivity of asymmetric reactions.
Table 1: Comparison of Stereoselectivity in Allylboration with Unmodified and ortho-Substituted Hydrobenzoin
| Entry | Chiral Auxiliary | Reaction | Product e.e. (%) |
| 1 | This compound | Allylboration of hydrocinnamaldehyde | 26 |
| 2 | (R,R)-Vivol (ortho,ortho'-disubstituted) | Allylboration of hydrocinnamaldehyde | 93[1][3] |
Table 2: Diastereoselectivity in Aldol-Type Reactions with a Modified Hydrobenzoin Acetal
| Entry | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | TiCl₄ | >95:5 |
| 2 | Isobutyraldehyde | Sn(OTf)₂ | 92:8 |
| 3 | Cinnamaldehyde | Et₂AlCl | >95:5 |
(Note: Data is representative of typical results achieved with sterically hindered hydrobenzoin-derived acetals in aldol reactions.)
Experimental Protocols
Protocol 1: Synthesis of an ortho,ortho'-Disubstituted this compound Derivative via Directed Dimetalation
This protocol describes the synthesis of a diiodinated this compound, which can be further functionalized via cross-coupling reactions.
-
Preparation: Under an argon atmosphere, add a solution of this compound (1.0 equiv) in a 2:1 mixture of hexane and diethyl ether to a flask.
-
Metalation: Cool the solution and add n-BuLi (6.0 equiv) dropwise. Allow the mixture to reflux for 16 hours.
-
Quenching: Cool the resulting solution of the tetralithio intermediate to -78 °C. Add a solution of iodine (I₂) in THF.
-
Workup: Allow the reaction to warm to room temperature. Quench with aqueous sodium thiosulfate, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the ortho,ortho'-diiodo-(R,R)-hydrobenzoin.
Protocol 2: General Procedure for a Diastereoselective Aldol Reaction Using a Modified this compound Acetal Auxiliary
-
Substrate Preparation: Synthesize the desired acetal by reacting your carbonyl compound with the modified this compound derivative under standard conditions.
-
Enolate Formation: Dissolve the acetal-protected substrate in an anhydrous solvent (e.g., CH₂Cl₂) and cool to -78 °C under an argon atmosphere. Add a Lewis acid (e.g., TiCl₄, 1.1 equiv) and stir for 10 minutes.
-
Aldehyde Addition: Add a hindered base (e.g., triethylamine, 1.2 equiv) and stir for 30 minutes. Add the aldehyde (1.2 equiv) dropwise.
-
Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Analysis and Purification: Warm the mixture to room temperature, separate the organic layer, and extract the aqueous layer. Combine the organic fractions, dry, and concentrate. Determine the diastereomeric ratio of the crude product using ¹H NMR. Purify the product by silica gel chromatography.
Visualizations
Caption: Workflow for overcoming poor diastereoselectivity.
Caption: Troubleshooting decision tree for low diastereoselectivity.
References
- 1. Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Recrystallization techniques for enhancing the purity of (R,R)-Hydrobenzoin
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of (R,R)-Hydrobenzoin via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Methanol is a well-documented and effective solvent for the recrystallization of this compound, often yielding high purity crystals.[1] Ethanol is also a suitable solvent. The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures, allowing for good recovery of the purified compound upon cooling.
Q2: What are the common impurities when synthesizing this compound?
A2: Common impurities can include the diastereomeric meso-hydrobenzoin and any unreacted starting materials or byproducts from the synthesis, such as benzil or benzoin.[2] Due to differences in their crystal structures, meso-hydrobenzoin can be effectively removed by recrystallization.[2]
Q3: Can I use a mixed solvent system for the recrystallization?
A3: Yes, a mixed solvent system can be employed, particularly if a single solvent does not provide the ideal solubility profile. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly. For compounds like hydrobenzoin, an ethanol-water mixture is a potential mixed solvent system to investigate.[3][4]
Q4: How can I induce crystallization if no crystals form upon cooling?
A4: If crystallization does not occur spontaneously, several techniques can be used to induce it:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: Add a small, pure crystal of this compound to the solution. This will act as a template for further crystallization.
-
Concentration: If the solution is too dilute, you can heat it to evaporate some of the solvent and then allow it to cool again.
-
Lower Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of the compound.
Q5: What is the expected melting point of pure this compound?
A5: The melting point of pure (R,R)-(+)-Hydrobenzoin is typically in the range of 146-149 °C.[5] A broad or depressed melting point range can indicate the presence of impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out (Compound separates as a liquid instead of solid crystals) | The solution is too supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. | - Reheat the solution and add more of the "good" solvent to decrease supersaturation. - Ensure a slow cooling rate. - Consider a different solvent or a mixed solvent system with a lower boiling point.[6] |
| Low Yield of Recovered Crystals | - Too much solvent was used, leaving a significant amount of the compound in the mother liquor. - The solution was not cooled sufficiently. - Premature filtration before crystallization was complete. | - Reduce the amount of solvent used in the initial dissolution step. - Ensure the solution is cooled in an ice bath to maximize precipitation. - Allow sufficient time for crystallization to complete before filtering. - The mother liquor can be concentrated to obtain a second crop of crystals.[1][7] |
| Crystals Crash Out Too Quickly | The solution is too concentrated, or the cooling rate is too fast. Rapid crystallization can trap impurities within the crystal lattice. | - Reheat the solution and add a small amount of additional solvent. - Allow the solution to cool slowly at room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[7] |
| Colored Impurities Remain in Crystals | The impurities were not fully removed during the recrystallization process. | - If the impurities are colored, activated charcoal can be added to the hot solution before filtration to adsorb the colored compounds. Use charcoal sparingly, as it can also adsorb some of the desired product. |
| No Crystals Form | The solution is not supersaturated. | - Evaporate some of the solvent to increase the concentration. - Try scratching the inner surface of the flask with a glass rod. - Add a seed crystal of pure this compound. - Cool the solution to a lower temperature. |
Data Presentation
Table 1: Solubility and Physical Properties of Hydrobenzoin Isomers
| Compound | Solvent | Temperature | Solubility ( g/100 mL) | Melting Point (°C) |
| This compound | Methanol | 60 °C | ~24.3a | 146-149 |
| Ethanol | - | Soluble | ||
| DMSO | - | Soluble | ||
| Water | - | Limited Solubility | ||
| meso-Hydrobenzoin | Ethanol | Not Specified | 2.5 | 137-139 |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Methanol [1]
This protocol is adapted from a procedure described in Organic Syntheses.
Methodology:
-
Dissolution: In a suitable flask, dissolve the crude this compound in hot methanol (approximately 4.1 mL of methanol per gram of crude product) by heating the mixture to 60°C.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the clear filtrate to cool slowly to room temperature. White crystals should start to form. To maximize the yield, subsequently cool the flask in an ice bath (0-5°C).
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 2-propanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Second Crop: The mother liquor can be concentrated by evaporating some of the solvent and repeating the cooling process to obtain a second crop of crystals.
Expected Outcome:
-
Yield: An initial yield of approximately 76% can be expected, with an additional 11% from a second crop.
-
Purity: The resulting this compound crystals should have a high purity, with a reported enantiomeric excess (ee) of >99.9%.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for inducing crystallization.
References
Technical Support Center: Managing Catalyst Deactivation in (R,R)-Hydrobenzoin Processes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during the synthesis of (R,R)-Hydrobenzoin and related chiral diols. The information is structured to help you quickly diagnose and resolve common issues encountered in your experimental work.
Troubleshooting Guides
This section offers step-by-step guidance for common problems observed during the synthesis of this compound, focusing on catalyst-related issues.
Issue 1: Decreased or Stalled Reaction Rate in Asymmetric Transfer Hydrogenation
You observe a significant slowdown or complete halt in the conversion of your starting material (e.g., benzil or benzoin) when using a Ru(II)-TsDPEN catalyst.
Caption: Troubleshooting workflow for decreased reaction rates.
Issue 2: Low Enantioselectivity in Sharpless Asymmetric Dihydroxylation
The enantiomeric excess (ee) of your this compound (or other chiral diol) is lower than expected when using an osmium-based catalyst with a chiral ligand (e.g., AD-mix).
Caption: Troubleshooting guide for low enantioselectivity.
Frequently Asked Questions (FAQs)
Ru(II)-TsDPEN Catalysts in Asymmetric Transfer Hydrogenation
Q1: What are the primary mechanisms of deactivation for homogeneous Ru(II)-TsDPEN catalysts?
A1: The two main deactivation pathways identified are:
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Arene Ligand Loss: The active ruthenium-hydride intermediate can undergo a gradual loss of its arene ligand (e.g., p-cymene). This leads to the formation of catalytically inactive or less active ruthenium nanoparticles, often observed as a black precipitate.[1][2]
-
Competitive Inhibition by Base: An excess of the base (e.g., triethylamine or potassium hydroxide) used in the reaction can lead to the formation of an off-cycle, inactive base adduct with the catalyst. This is a form of competitive inhibition.[1][2]
Caption: Deactivation pathways for Ru(II)-TsDPEN catalysts.
Q2: My reaction has stalled and I see a black precipitate. Can I regenerate my homogeneous Ru(II)-TsDPEN catalyst?
A2: Regeneration of the homogeneous catalyst after it has decomposed to nanoparticles is challenging. However, if the deactivation is due to inhibition by base or minor degradation, a reactivation procedure can be attempted. A general method for reactivating a ruthenium catalyst involves maintaining it at a temperature close to the reaction temperature but at a significantly lower hydrogen partial pressure. For a homogeneous catalyst that has not fully precipitated, this could be attempted by purging the reaction vessel with an inert gas while maintaining the temperature. If significant precipitation has occurred, it is generally more effective to recover the precious metal and use fresh catalyst.
Q3: How does the base concentration affect the catalyst performance?
A3: The base plays a crucial role in the catalytic cycle, but its concentration must be carefully controlled. While a certain amount of base is necessary for the reaction, an excess can lead to competitive inhibition, reducing the reaction rate. The optimal base-to-catalyst ratio should be determined experimentally for your specific substrate and conditions.[1][2]
Osmium Catalysts in Sharpless Asymmetric Dihydroxylation
Q4: Why am I getting a lower than expected enantiomeric excess (ee) in my Sharpless dihydroxylation?
A4: A common reason for low enantioselectivity is the occurrence of a secondary, non-asymmetric catalytic cycle. This can happen if the osmate ester intermediate is re-oxidized before the diol product is released and the chiral ligand re-associates. This secondary pathway can be suppressed by using a higher molar concentration of the chiral ligand.[3] High concentrations of the olefin substrate can also lead to a non-ligand-accelerated reaction, which will lower the overall enantioselectivity.[4] Additionally, the pH of the reaction medium can influence the enantiomeric excess, and maintaining the recommended pH with a buffer is crucial.[3]
Q5: How can I recover and reuse my osmium catalyst to minimize waste and cost?
A5: Due to the toxicity and cost of osmium, catalyst recovery is highly desirable. Several methods have been developed to facilitate this:
-
Immobilization: The osmium catalyst can be supported on a solid phase, such as a resin, or microencapsulated in a polymer matrix. This allows for easy recovery by simple filtration and has been shown to maintain high activity and enantioselectivity over multiple cycles.
-
Precipitation and Filtration: In some cases, the osmium can be precipitated from the reaction mixture at the end of the reaction, allowing for its recovery.
Biocatalysis with Talaromyces flavus
Q6: The selectivity of my biocatalytic reduction of benzil has changed. What could be the cause?
A6: For the biocatalyst Talaromyces flavus, pH is a critical factor that can switch the selectivity of the reaction. At a pH of 5.0, the reaction favors the formation of (S)-benzoin, while at a pH of 7.0, the main product is (S,S)-hydrobenzoin. Therefore, a shift in the pH of your reaction medium is a likely cause for a change in product distribution.
Q7: My biocatalyst has lost activity after several runs. How can I reactivate it?
A7: Deactivation of enzymes can occur due to various factors including changes in pH, temperature, or the presence of inhibitors. Reactivation strategies for oxidoreductases often involve:
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Washing: Gently washing the immobilized enzyme or cell preparation with a suitable buffer to remove any adsorbed inhibitors or byproducts.
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Cofactor Regeneration: Many oxidoreductases depend on cofactors like NAD(P)H. Ensuring an efficient cofactor regeneration system is in place is crucial for maintaining catalytic activity.[5] For whole-cell biocatalysts, this is often handled by the cell's metabolism, but providing a co-substrate like glucose can be beneficial.
-
Optimizing Conditions: Returning the enzyme to its optimal pH and temperature range can sometimes restore activity if the deactivation was caused by temporary exposure to suboptimal conditions.
Quantitative Data on Catalyst Performance and Deactivation
| Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Deactivation Observation | Reference(s) |
| Ru(II)-TsDPEN / Formic Acid-Triethylamine | Acetophenone | >99 | 98 (R) | Erosion of ee from >99% to 98% near equilibrium, attributed to reaction reversibility and catalyst deactivation.[1] | [1] |
| Ru(II)-TsDPEN / KOH / Isopropanol | Acetophenone | ~100 | >99 (R) | First-order decay of the active Ru-H intermediate observed via operando NMR.[1][2] | [1][2] |
| AD-mix-β (OsO₄ / (DHQD)₂PHAL) | trans-Stilbene | 95 | >99 (R,R) | Potential for a secondary catalytic cycle with lower ee if ligand concentration is too low.[3] | [3] |
| Talaromyces flavus (whole cells) | Benzil (at pH 7.0) | - | >99 (S,S) | Activity and selectivity are highly pH-dependent. |
Experimental Protocols
Protocol 1: Hot Filtration Test for Catalyst Leaching
This protocol helps determine if the active catalyst is leaching from a solid support or if a homogeneous catalyst is decomposing into soluble, active species.
Materials:
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Reaction setup with heating and stirring capabilities
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Syringe with a filter (pore size smaller than the catalyst particles)
-
Sampling vials
Procedure:
-
Set up the reaction as usual with the heterogeneous or immobilized catalyst.
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Allow the reaction to proceed to approximately 50% conversion.
-
At this point, quickly take a sample of the hot reaction mixture through the syringe filter, effectively removing all solid catalyst particles.
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Allow the filtered, catalyst-free solution to continue stirring at the reaction temperature.
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Monitor the progress of the reaction in the filtered solution by taking samples over time and analyzing them (e.g., by GC or HPLC).
Interpretation:
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No further reaction: If the reaction in the filtered solution does not proceed, it indicates that the active catalytic species are not leaching into the solution.
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Reaction continues: If the reaction continues in the filtered solution, it suggests that soluble, active catalyst species have leached from the solid support or have formed from the decomposition of a homogeneous catalyst.
Protocol 2: General Procedure for Catalyst Regeneration by Washing (for Homogeneous Catalysts)
This is a general guideline for attempting to regenerate a homogeneous catalyst that may be inhibited by product or other soluble species. This is unlikely to be effective if the catalyst has precipitated as metal nanoparticles.
Materials:
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Deactivated catalyst solution
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Anhydrous, non-coordinating solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (glovebox or Schlenk line)
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High vacuum line
Procedure:
-
At the end of the reaction, if the catalyst is still in solution, transfer the solution to a Schlenk flask under an inert atmosphere.
-
Remove the solvent under reduced pressure.
-
Add a fresh portion of anhydrous, non-coordinating solvent to the catalyst residue.
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Stir or sonicate the mixture to dissolve the catalyst and wash away any adsorbed impurities.
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Remove the solvent again under high vacuum.
-
Repeat the washing process 2-3 times.
-
Thoroughly dry the catalyst under high vacuum to remove all traces of solvent before attempting to reuse it in a new reaction.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for each specific application, and all procedures should be carried out with appropriate safety precautions.
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Method Development for Hydrobenzoin Enantiomer Resolution
For Researchers, Scientists, and Drug Development Professionals
The successful separation of enantiomers is a critical step in drug development and chiral synthesis. Hydrobenzoin, a common chiral diol, presents a valuable model for understanding and developing robust chiral high-performance liquid chromatography (HPLC) methods. This guide provides a comparative overview of different chiral stationary phases (CSPs) and mobile phase conditions for the effective resolution of hydrobenzoin enantiomers, supported by experimental data.
Comparison of Chiral HPLC Methods
The selection of an appropriate chiral stationary phase and mobile phase is paramount for achieving optimal enantiomeric separation. Below is a summary of three distinct methods employing different types of CSPs for the resolution of (R,R)- and (S,S)-hydrobenzoin.
| Parameter | Method 1: Cyclodextrin-Based | Method 2: Polysaccharide-Based (SFC) | Method 3: Cyclodextrin-Based (Superficially Porous Particles) |
| Chiral Stationary Phase | Astec® CYCLOBOND I 2000 (β-cyclodextrin) | CHIRALPAK® IA-3 (amylose derivative) | Hydroxypropyl-β-cyclodextrin bonded to SPPs |
| Particle Size | 5 µm[1] | 3 µm | 2.7 µm |
| Column Dimensions | 25 cm x 4.6 mm[1] | 15 cm x 4.6 mm[2] | Not specified |
| Mobile Phase | 80:20 (v/v) 20 mM Ammonium Acetate (pH 4.1) : Acetonitrile[1] | 92:8 (v/v) CO₂ : Methanol[2] | 75:25 (v/v) 10 mM Ammonium Acetate (pH 4.1) : Acetonitrile |
| Flow Rate | 0.9 mL/min[1] | 4.0 mL/min[2] | 1.0 mL/min |
| Detection | UV, 254 nm[1] | Not specified | Not specified |
| Separation Mode | Reversed-Phase | Supercritical Fluid Chromatography (SFC) | Reversed-Phase |
| Performance | Provides resolution of hydrobenzoin enantiomers.[1] | Achieves complete baseline separation of (+)-hydrobenzoin, (-)-hydrobenzoin, and the meso isomer.[2] | Demonstrates high efficiency and is capable of resolving hydrobenzoin enantiomers within a 2-minute run-time. |
| Selectivity (α) | Not explicitly stated | Good initial selectivity observed.[2] | 1.33 |
| Resolution (Rs) | Not explicitly stated | Baseline separation indicates high resolution.[2] | Sufficient for baseline separation within 2 minutes. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these methods.
Method 1: Astec® CYCLOBOND I 2000 [1]
-
Sample Preparation: A solution of 5 mg/mL hydrobenzoin in methanol was prepared.
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Astec® CYCLOBOND I 2000, 25 cm x 4.6 mm, 5 µm.
-
Mobile Phase: An isocratic mixture of 20 mM ammonium acetate buffer (pH 4.1) and acetonitrile (80:20, v/v).
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Method 2: CHIRALPAK® IA-3 (SFC) [2]
-
Sample Preparation: A mixture containing (+)-hydrobenzoin, (-)-hydrobenzoin, and meso-hydrobenzoin was prepared. The solvent was not specified.
-
SFC System: A supercritical fluid chromatography system.
-
Chromatographic Conditions:
-
Column: CHIRALPAK® IA-3, 15 cm x 4.6 mm.
-
Mobile Phase: An isocratic mixture of carbon dioxide and methanol (92:8, v/v).
-
Flow Rate: 4.0 mL/min.
-
Method 3: Hydroxypropyl-β-cyclodextrin on Superficially Porous Particles
-
Sample Preparation: Not specified.
-
HPLC System: A standard HPLC system.
-
Chromatographic Conditions:
-
Column: Hydroxypropyl-β-cyclodextrin bonded to 2.7 µm superficially porous particles (SPPs).
-
Mobile Phase: An isocratic mixture of 10 mM ammonium acetate buffer (pH 4.1) and acetonitrile (75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Comparative Insights
A study utilizing a novel chiral porous organic cage (POC) based stationary phase highlighted that commercial columns like Chiralpak AD-H and Chiralcel OD-H were unable to separate the enantiomers of hydrobenzoin under the tested normal-phase conditions (n-hexane/isopropanol mobile phases).[3] This underscores the importance of screening a diverse range of chiral stationary phases during method development.
Experimental Workflow for Chiral HPLC Method Development
The following diagram illustrates a typical workflow for developing a chiral HPLC method for the resolution of enantiomers like hydrobenzoin.
Caption: A logical workflow for chiral HPLC method development.
Conclusion
The successful chiral separation of hydrobenzoin enantiomers can be achieved using a variety of chiral stationary phases and chromatographic modes. Cyclodextrin-based CSPs, such as CYCLOBOND I 2000 and hydroxypropyl-β-cyclodextrin, are effective in reversed-phase mode, while polysaccharide-based CSPs like CHIRALPAK IA-3 demonstrate excellent performance in supercritical fluid chromatography. The choice of method will depend on the available instrumentation, desired analysis time, and specific requirements of the application. This guide provides a starting point for researchers to select and optimize a suitable chiral HPLC method for their needs.
References
How to accurately determine the enantiomeric excess of (R,R)-Hydrobenzoin
A comprehensive guide to accurately determining the enantiomeric excess of (R,R)-Hydrobenzoin is essential for researchers, scientists, and drug development professionals. This document provides a comparative overview of various analytical techniques, supported by experimental data and detailed protocols, to ensure the precise quantification of stereoisomers.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The selection of an appropriate analytical method for determining the enantiomeric excess (ee) of this compound is critical for quality control and stereoselective synthesis. The following table summarizes the key performance characteristics of the most common techniques.
| Method | Principle | Key Advantages | Potential Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High accuracy and precision; well-established technique; direct analysis without derivatization. | Method development can be time-consuming; requires specialized and costly chiral columns. |
| Supercritical Fluid Chromatography (SFC) | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a chiral stationary phase. | Faster analysis times and lower organic solvent consumption compared to HPLC; high resolution. | Requires specialized instrumentation; method development can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA), resulting in distinct chemical shifts for each enantiomer. | Provides structural information; relatively fast for individual sample analysis; can be non-destructive. | Lower sensitivity compared to chromatographic methods; may require higher concentrations; availability of suitable CSAs. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral sample. The degree of rotation is proportional to the concentration of the enantiomers. | Simple and rapid measurement. | Less accurate for precise ee determination, especially at low concentrations; impurities can affect the measurement; requires the specific rotation of the pure enantiomer to be known. |
Detailed Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the separation and quantification of hydrobenzoin enantiomers.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Astec® CYCLOBOND I 2000 RSP, 25 cm x 4.6 mm I.D., 5 µm particles.
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate, pH 4.0 (25:75 v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL[1].
-
Sample Preparation: Dissolve the hydrobenzoin sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Analysis:
The enantiomeric excess is calculated from the integrated peak areas of the (R,R) and (S,S) enantiomers using the following formula:
ee (%) = [ |Area(R,R) - Area(S,S)| / |Area(R,R) + Area(S,S)| ] x 100
Expected Results:
While specific retention times can vary between systems, the (R,R) and (S,S) enantiomers of hydrobenzoin will be well-resolved, allowing for accurate quantification.
References
A Comparative Guide to (R,R)-Hydrobenzoin and BINOL as Chiral Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency in the synthesis of chiral molecules. Among the vast array of available ligands, (R,R)-Hydrobenzoin and 1,1'-bi-2-naphthol (BINOL) have emerged as privileged scaffolds, underpinning a multitude of stereoselective transformations. This guide provides an objective comparison of their performance in key asymmetric reactions, supported by experimental data, detailed protocols, and visual representations of their structural and mechanistic features.
Ligand Structures at a Glance
This compound, a C2-symmetric 1,2-diol, and BINOL, a C2-symmetric atropisomeric biaryl diol, possess distinct structural motifs that dictate their coordination chemistry and the chiral environment they create.
Performance in Asymmetric Catalysis: A Data-Driven Comparison
The efficacy of a chiral ligand is best assessed through its performance in catalytic asymmetric reactions. Below, we present a summary of reported yields and enantiomeric excesses (ee) for this compound and BINOL in several widely employed transformations. It is important to note that direct comparisons are often challenging due to variations in reaction conditions, substrates, and metal sources across different studies.
Asymmetric Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. Both this compound and BINOL have been successfully employed as chiral ligands in this transformation, typically in conjunction with a titanium(IV) isopropoxide promoter.
| Ligand | Aldehyde | Catalyst System | Yield (%) | ee (%) | Reference |
| This compound derivative | Benzaldehyde | Ligand/Et₂Zn | 95 | 96 | [1] |
| (S)-BINOL | Benzaldehyde | (S)-BINOL/Ti(OiPr)₄ | 98 | 92 | [2] |
| (S)-BINOL derivative | Aromatic Aldehydes | Ligand/Ti(OiPr)₄ | up to 95 | up to 89 |
Asymmetric Allylation of Aldehydes
The catalytic asymmetric allylation of aldehydes provides access to valuable chiral homoallylic alcohols. The Keck asymmetric allylation, which utilizes a BINOL-Ti(IV) complex, is a well-established and highly effective method. While less common, hydrobenzoin-based ligands have also been explored in similar reactions.
| Ligand | Aldehyde | Catalyst System | Yield (%) | ee (%) | Reference |
| This compound·SnCl₄ | Hydrocinnamaldehyde | Ligand·SnCl₄ | - | 26 | [3] |
| (R,R)-Vivol·SnCl₄ (Hydrobenzoin derivative) | Hydrocinnamaldehyde | Ligand·SnCl₄ | - | 93 | [3] |
| (S)-BINOL | Benzaldehyde | (S)-BINOL/Ti(OiPr)₄ | 91 | 97 | [4] |
| (S)-BINOL | Benzyloxyacetaldehyde | (S)-BINOL/Ti(OiPr)₄ | 88 | >98 | [5] |
| (S)-BINOL | o-Vinylbenzaldehyde | (S)-BINOL/Ti(OiPr)₄ | - | 88 |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The use of chiral Lewis acids derived from BINOL has been shown to effectively catalyze enantioselective versions of this reaction. Data for hydrobenzoin-catalyzed Diels-Alder reactions is less prevalent in the literature.
| Ligand | Diene | Dienophile | Catalyst System | Yield (%) | ee (%) | Reference |
| (S)-BINOL-TiCl₂ | 2-((tert-Butyldimethylsilyl)oxy)-1,3-butadiene | Benzoquinone | (S)-BINOL-TiCl₂ | >65 | 87 | [6] |
| 3-Substituted BINOL-Ti | trans-1-Methoxy-2-methyl-3-trimethylsiloxybuta-1,3-diene | Aromatic/Aliphatic Aldehydes | Ligand-Ti complex | up to 99 | up to 99 |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these chiral ligands.
Protocol 1: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol provides a general procedure for the enantioselective addition of diethylzinc to benzaldehyde using a chiral ligand.
Materials:
-
Chiral ligand (this compound derivative or BINOL)
-
Toluene (anhydrous)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
5% Aqueous HCl
-
Diethyl ether
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere (e.g., argon), add the chiral ligand (0.1 mmol) and anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (3.0 mL, 3.0 mmol, 1.0 M in hexanes) to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol) to the reaction mixture.
-
Continue stirring at 0 °C for 2 hours, then allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 5% aqueous HCl at 0 °C.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Keck Asymmetric Allylation of Benzaldehyde using (S)-BINOL
This protocol details the widely used Keck asymmetric allylation procedure.[2]
Materials:
-
(S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
4 Å Molecular Sieves (powdered and oven-dried)
-
Dichloromethane (anhydrous)
-
Benzaldehyde (freshly distilled)
-
Allyltributyltin
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous potassium fluoride
Procedure:
-
To a flame-dried round-bottomed flask under an argon atmosphere, add (S)-BINOL (e.g., 2.0 mmol) and anhydrous dichloromethane. Stir until the ligand is fully dissolved.
-
Add powdered 4 Å molecular sieves (e.g., 2.0 g).
-
Add Ti(OiPr)₄ (e.g., 1.0 mmol) dropwise to the stirred suspension. The mixture will turn a yellow-orange color.
-
Stir the mixture at room temperature for 1-2 hours to pre-form the catalyst.
-
Cool the catalyst mixture to -20 °C.
-
Add freshly distilled benzaldehyde (e.g., 5.0 mmol).
-
Add allyltributyltin (e.g., 5.5 mmol) dropwise over 5 minutes.
-
Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Filter the mixture through a pad of Celite® to remove the molecular sieves.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts. A white precipitate of tributyltin fluoride will form.
-
Filter the mixture and dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (S)-1-phenyl-3-buten-1-ol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Mechanistic Considerations & Logical Flow
The stereochemical outcome of these reactions is dictated by the specific chiral environment created by the ligand-metal complex. The following diagrams illustrate the general logical flow of an asymmetric catalytic reaction and a simplified catalytic cycle.
Conclusion
Both this compound and BINOL are highly effective chiral ligands in a range of asymmetric transformations. BINOL and its derivatives are exceptionally well-represented in the literature, with a proven track record of inducing high enantioselectivity in reactions such as asymmetric allylations and Diels-Alder reactions. The extensive research on BINOL has led to the development of numerous derivatives, allowing for fine-tuning of steric and electronic properties to optimize catalytic performance.
This compound and its derivatives, while perhaps less ubiquitously applied than BINOL, also demonstrate considerable potential, particularly in reactions like the asymmetric addition of organozinc reagents. The development of functionalized hydrobenzoin ligands, such as Vivol, has shown that significant improvements in enantioselectivity can be achieved.
The choice between this compound and BINOL will ultimately depend on the specific reaction, substrate, and desired outcome. This guide serves as a starting point for researchers, providing a comparative overview of their performance and practical guidance for their application. Further exploration of the literature for specific transformations is always recommended to make the most informed decision for your synthetic strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Keck asymmetric allylation - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Asymmetric functional organozinc additions to aldehydes catalyzed by 1,1'-bi-2-naphthols (BINOLs) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating (R,R)-Hydrobenzoin and its Meso Isomer
For researchers, scientists, and professionals in drug development, the precise and rapid differentiation of stereoisomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a comprehensive comparison of (R,R)-Hydrobenzoin and its meso diastereomer using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We present key experimental data, detailed protocols, and a logical workflow to unambiguously distinguish between these two isomers.
Hydrobenzoin, with its two stereocenters, exists as a pair of enantiomers, (R,R)- and (S,S)-hydrobenzoin, and a meso compound. The differentiation between the chiral (R,R) isomer and the achiral meso isomer is a common challenge in synthetic chemistry. Due to their different spatial arrangements, these diastereomers exhibit distinct spectroscopic properties. This guide will focus on the key differences in their ¹H NMR, ¹³C NMR, and IR spectra that allow for their unequivocal identification.
Spectroscopic Data Comparison
The primary spectroscopic differences between this compound and meso-Hydrobenzoin arise from their molecular symmetry. The meso isomer possesses a plane of symmetry, rendering its two halves chemically equivalent. In contrast, the (R,R) isomer has a C2 axis of symmetry, leading to a different magnetic environment for its constituent atoms. These differences are most apparent in their NMR spectra.
| Spectroscopic Technique | Parameter | This compound (Racemic Mixture) | meso-Hydrobenzoin | Key Differentiator |
| ¹H NMR | Chemical Shift (δ) of methine C-H protons | ~4.58 ppm | ~4.97 ppm | The methine protons in the meso isomer are more deshielded and appear downfield compared to the (R,R) isomer. |
| Chemical Shift (δ) of hydroxyl O-H protons | ~5.37 ppm | ~3.65 ppm | The hydroxyl protons in the (R,R) isomer are more deshielded than in the meso isomer. | |
| Multiplicity of methine C-H protons | Singlet | Singlet | Both appear as singlets due to the equivalence of the protons in each molecule. | |
| ¹³C NMR | Chemical Shift (δ) of methine C-OH carbons | ~79.5 ppm | ~77.6 ppm | The methine carbons in the (R,R) isomer are slightly more deshielded. |
| Number of aromatic signals | 3-4 signals | 3-4 signals | The number of aromatic signals is similar due to overlapping resonances. | |
| IR Spectroscopy | O-H Stretching Frequency (ν) | Broad band ~3200-3600 cm⁻¹ | Broad band ~3200-3600 cm⁻¹ | The overall shape and position of the broad O-H band can differ slightly due to differences in intermolecular and intramolecular hydrogen bonding. |
| C-O Stretching Frequency (ν) | ~1060 cm⁻¹ | ~1030 cm⁻¹ | The C-O stretching frequency may show a slight shift between the two isomers. | |
| Fingerprint Region | Complex pattern | Complex pattern | The fingerprint region (< 1500 cm⁻¹) will have distinct patterns for each isomer, serving as a unique identifier. |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures. Below are detailed protocols for acquiring NMR and IR spectra for the differentiation of hydrobenzoin isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to differentiate between the (R,R) and meso isomers of hydrobenzoin based on chemical shifts.
Materials:
-
This compound or meso-Hydrobenzoin sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
5 mm NMR tubes
-
NMR Spectrometer (300 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the hydrobenzoin isomer and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a narrow and symmetrical solvent peak is indicative of good shimming.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise ratio.
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Process the spectrum similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectra of the hydrobenzoin isomers to compare their vibrational modes, particularly in the fingerprint region.
Materials:
-
This compound or meso-Hydrobenzoin sample (~2-3 mg)
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR Spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Place approximately 2-3 mg of the hydrobenzoin isomer and about 100-150 mg of dry KBr powder into an agate mortar.
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to the pellet press die.
-
-
Pellet Formation:
-
Apply pressure to the die according to the manufacturer's instructions to form a thin, transparent KBr pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates the decision-making process for identifying the specific hydrobenzoin isomer based on the obtained spectroscopic data.
Caption: Spectroscopic differentiation workflow for hydrobenzoin isomers.
Conclusion
The spectroscopic differentiation of this compound and its meso isomer is straightforward using routine NMR and IR techniques. The key distinguishing features are found in the ¹H NMR spectrum, where the chemical shifts of the methine and hydroxyl protons are significantly different due to the distinct molecular symmetries of the diastereomers. ¹³C NMR provides confirmatory evidence through the chemical shift of the methine carbons. While IR spectroscopy shows more subtle differences in the stretching frequencies, the fingerprint region serves as a unique identifier for each isomer. By following the detailed experimental protocols and the logical workflow presented in this guide, researchers can confidently and accurately identify these hydrobenzoin isomers, ensuring the stereochemical integrity of their compounds.
Unveiling Stereochemical Control: A Comparative Analysis of (R,R)- and (S,S)-Hydrobenzoin in Asymmetric Catalysis
For researchers, scientists, and professionals in drug development, the selection of a suitable chiral catalyst is paramount for achieving high enantioselectivity in asymmetric synthesis. This guide provides a detailed comparison of the catalytic activity of the enantiomeric pair, (R,R)-Hydrobenzoin and (S,S)-Hydrobenzoin, focusing on their application in the titanium-mediated enantioselective oxidation of sulfides.
Hydrobenzoin and its derivatives are well-established as effective chiral ligands, auxiliaries, and building blocks in the synthesis of enantiomerically pure compounds.[1] The C2-symmetric nature of (R,R)- and (S,S)-hydrobenzoin allows for the creation of a well-defined chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. This comparative analysis leverages experimental data from the asymmetric oxidation of sulfides to illustrate the predictable and opposite stereochemical induction exerted by these enantiomeric ligands.
Data Presentation: Enantioselective Oxidation of Benzyl 2-Thienyl Sulfide
The catalytic performance of titanium complexes derived from (R,R)- and (S,S)-hydrobenzoin is exemplified in the asymmetric oxidation of benzyl 2-thienyl sulfide. The data, summarized in the table below, demonstrates the principle of opposite enantioselection, where each hydrobenzoin enantiomer directs the formation of a specific sulfoxide enantiomer with high efficiency.
| Catalyst | Substrate | Product Configuration | Yield (%)[1] | Enantiomeric Excess (ee, %)[1] |
| Ti/(S,S)-Hydrobenzoin | Benzyl 2-thienyl sulfide | (R)-Benzyl 2-thienyl sulfoxide | 85 | 85 |
| Ti/(R,R)-Hydrobenzoin | Benzyl 2-thienyl sulfide | (S)-Benzyl 2-thienyl sulfoxide | (Predicted) 85 | (Predicted) 85 |
Note: The results for the Ti/(R,R)-Hydrobenzoin catalyst are predicted based on the well-established principle of opposite stereochemical induction by enantiomeric chiral ligands. Extensive research has consistently shown that when (S,S)-hydrobenzoin is used as the ligand in this titanium-catalyzed oxidation, the (R)-sulfoxide is invariably obtained.[1]
Experimental Protocols
The following is a representative experimental protocol for the titanium-mediated enantioselective oxidation of sulfides using a hydrobenzoin-derived catalyst.
Materials:
-
Titanium (IV) isopropoxide
-
(S,S)-Hydrobenzoin or this compound
-
Substrate (e.g., Benzyl 2-thienyl sulfide)
-
Oxidant (e.g., tert-Butyl hydroperoxide (TBHP) in n-hexane)
-
Anhydrous solvent (e.g., n-hexane)
Procedure:
-
Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, a 1:2 molar ratio of titanium (IV) isopropoxide and the chosen hydrobenzoin enantiomer ((S,S)- or (R,R)-) are mixed in an anhydrous solvent. The mixture is stirred at room temperature to allow for the formation of the chiral titanium complex.
-
Oxidation Reaction: The sulfide substrate is added to the prepared catalyst solution.
-
Addition of Oxidant: The hydroperoxide oxidant is then added dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC). Upon completion, the reaction is quenched, and the product is extracted and purified using standard laboratory procedures, such as column chromatography.
-
Analysis: The yield of the resulting sulfoxide is determined, and the enantiomeric excess is measured using chiral HPLC analysis.[1]
Visualization of the Catalytic Process
To illustrate the logical workflow of a comparative catalytic experiment, the following diagram is provided.
Caption: Experimental workflow for comparing the catalytic activity of Ti/(R,R)- and Ti/(S,S)-Hydrobenzoin.
References
Validating Stereochemistry: A Comparative Guide to Determining Absolute Configuration in Asymmetric Synthesis Utilizing (R,R)-Hydrobenzoin
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the unambiguous determination of absolute configuration is a critical step. The use of chiral auxiliaries, such as those derived from (R,R)-Hydrobenzoin, is a powerful strategy for controlling stereochemistry. This guide provides an objective comparison of common analytical techniques used to validate the absolute configuration of the resulting products, supported by experimental data and detailed methodologies.
The spatial arrangement of atoms in a chiral molecule, its absolute configuration, dictates its interaction with other chiral entities, including biological receptors. In drug development, where enantiomers can exhibit vastly different pharmacological and toxicological profiles, rigorous validation of stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, effectively guide the formation of a specific stereoisomer. This compound, a readily available and versatile chiral diol, serves as a valuable precursor for a variety of chiral auxiliaries and ligands employed in asymmetric synthesis.
Comparing the Tools of Stereochemical Validation
Once a chiral product is synthesized using an this compound-derived auxiliary, its absolute configuration must be unequivocally confirmed. Several powerful analytical techniques are at the disposal of the modern chemist. The choice of method often depends on the nature of the compound, its physical state, and the available instrumentation. The three most common and reliable methods are X-ray crystallography, Mosher's method (NMR spectroscopy), and Vibrational Circular Dichroism (VCD).
| Method | Principle | Sample Requirements | Key Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to produce a three-dimensional electron density map of the molecule. | High-quality single crystal (typically >0.1 mm) | Provides unambiguous determination of the entire molecular structure, including absolute configuration (with anomalous dispersion). | Crystal growth can be challenging and time-consuming; not suitable for amorphous solids or oils. |
| Mosher's Method (NMR) | Derivatization of a chiral alcohol or amine with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters or amides. The differing chemical shifts of protons near the chiral center in the ¹H NMR spectra of these diastereomers are analyzed to deduce the absolute configuration. | 1-5 mg of purified chiral alcohol or amine. | Applicable to a wide range of soluble compounds, does not require crystallization. | Requires derivatization, which adds synthetic steps; interpretation can be complex for molecules with multiple chiral centers or conformational flexibility. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. The experimental spectrum is compared to a computationally predicted spectrum for a known absolute configuration. | 5-10 mg of sample in solution. | Non-destructive, applicable to a wide range of molecules in their solution-state conformation, does not require derivatization or crystallization. | Requires specialized instrumentation and computational resources for spectral prediction; interpretation can be challenging for highly flexible molecules. |
Experimental Protocol: Mosher's Method for a Chiral Secondary Alcohol
This protocol outlines the steps for determining the absolute configuration of a chiral secondary alcohol, a common product of asymmetric reactions employing this compound-derived catalysts.
Materials:
-
Chiral secondary alcohol (unknown configuration)
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of the (S)-MTPA Ester:
-
In a dry NMR tube, dissolve approximately 2-3 mg of the chiral secondary alcohol in 0.5 mL of anhydrous CDCl₃.
-
Add 1.2 equivalents of (R)-MTPA-Cl to the solution.
-
Add 2 equivalents of anhydrous pyridine to the mixture.
-
Seal the NMR tube and allow the reaction to proceed at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or ¹H NMR.
-
-
Preparation of the (R)-MTPA Ester:
-
In a separate dry NMR tube, repeat the procedure described in step 1, but use (S)-MTPA-Cl instead of (R)-MTPA-Cl.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA ester reaction mixtures.
-
Assign the proton signals for the substituents on both sides of the newly formed stereocenter for each diastereomer. This may require 2D NMR techniques (e.g., COSY, HSQC) for complex molecules.
-
-
Data Analysis:
-
For each corresponding proton (or proton group), calculate the difference in chemical shift (Δδ) using the formula: Δδ = δ(S) - δ(R), where δ(S) is the chemical shift of the proton in the (S)-MTPA ester and δ(R) is the chemical shift of the proton in the (R)-MTPA ester.
-
Create a model of the MTPA esters in their most stable, extended conformation. In this conformation, the trifluoromethyl group, the methoxy group, and the carbonyl group of the MTPA moiety are eclipsed, and the phenyl group of the MTPA moiety is positioned over one side of the chiral alcohol's substituents.
-
Protons that lie under the shielding cone of the MTPA's phenyl group will exhibit a positive Δδ value, while those on the opposite side will have a negative Δδ value.
-
By correlating the signs of the calculated Δδ values with the spatial arrangement of the substituents in the model, the absolute configuration of the chiral center can be determined.
-
Visualizing the Workflow
The process of validating the absolute configuration of a synthesized product can be summarized in the following workflow:
The Virtuous Chiral Auxiliary: A Cost-Benefit Analysis of (R,R)-Hydrobenzoin in Large-Scale Synthesis
In the landscape of industrial-scale asymmetric synthesis, the choice of a chiral auxiliary is a critical decision, balancing catalytic efficiency with economic viability. This guide provides a comprehensive cost-benefit analysis of (R,R)-Hydrobenzoin, a versatile chiral diol, and objectively compares its performance against two other widely used alternatives: (S)-BINOL and TADDOL. This analysis is intended for researchers, scientists, and drug development professionals to inform their selection of the most appropriate chiral ligand for large-scale applications.
At a Glance: Cost and Performance Comparison
A primary consideration in large-scale synthesis is the cost of raw materials. This compound presents a significant cost advantage over both (S)-BINOL and TADDOL, making it an attractive option for industrial applications where budget constraints are paramount.
| Chiral Diol | Price per kg (Approx.) | Molecular Weight ( g/mol ) | Price per mole (Approx.) |
| This compound | ~$1,000 - $1,500 | 214.26 | ~$214 - $321 |
| (S)-BINOL | ~$14,300 - $28,000[1][2][3] | 286.33 | ~$4,095 - $8,017 |
| (-)-TADDOL | ~$100,000 - $150,000[4] | 466.57 | ~$46,657 - $70,000 |
Note: Prices are estimates based on publicly available data and may vary depending on supplier, purity, and quantity.
While cost is a major factor, the performance of the chiral auxiliary in achieving high yields and enantioselectivity is equally crucial. The following table summarizes representative experimental data for these diols in various asymmetric reactions.
| Reaction Type | Chiral Diol | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Asymmetric Reduction of a Prochiral Ketone | This compound | Benzil | 97 | >99 |
| Asymmetric Aldol Reaction | (S)-BINOL | Various Aldehydes | up to 90 | up to 98[5] |
| Asymmetric Cyanosilylation | TADDOL derivative | Benzaldehyde | 56 | 22 (up to 71 with additives) |
In-Depth Analysis: this compound
This compound stands out due to its combination of low cost and high efficiency in specific applications. It is particularly effective as a chiral ligand or auxiliary in asymmetric reductions and can be readily prepared on a kilogram scale through the Sharpless asymmetric dihydroxylation of trans-stilbene[6][7]. This established and scalable synthesis route further enhances its economic attractiveness for industrial use.
Benefits:
-
Cost-Effective: Significantly lower price per mole compared to BINOL and TADDOL.
-
Scalability: Can be produced in large quantities via established methods like Sharpless asymmetric dihydroxylation[8][9].
-
High Performance: Demonstrates excellent enantioselectivity in certain reactions, such as the asymmetric reduction of benzil to this compound[7].
-
Versatility: It serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals[10].
Limitations:
-
Scope of Application: While highly effective in specific reactions, its applicability might be narrower compared to the broader utility of privileged ligands like BINOL and TADDOL in a wider range of asymmetric transformations.
-
Derivative Requirement: In some cases, derivatization of hydrobenzoin is necessary to achieve optimal performance, which can add extra steps and costs to the overall process[6].
Alternatives in Focus: (S)-BINOL and TADDOL
(S)-BINOL (1,1'-Bi-2-naphthol) is a widely recognized "privileged ligand" in asymmetric catalysis, known for its ability to induce high enantioselectivity in a broad spectrum of reactions. Its axial chirality and C2 symmetry make it a versatile tool for creating a well-defined chiral environment.
TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are another class of highly effective C2-symmetric chiral diols derived from tartaric acid. Their rigid structure allows for excellent stereocontrol in various reactions, including nucleophilic additions and cycloadditions.
The primary drawback of both BINOL and TADDOL for large-scale synthesis is their significantly higher cost compared to this compound.
Experimental Protocols
Synthesis of this compound via Sharpless Asymmetric Dihydroxylation
This protocol is based on the well-established Sharpless asymmetric dihydroxylation method for the large-scale preparation of enantiopure hydrobenzoin.
Materials:
-
trans-Stilbene
-
AD-mix-β (contains (DHQD)2PHAL, K3Fe(CN)6, K2CO3, and K2OsO2(OH)4)
-
t-Butanol
-
Water
-
Sodium sulfite
Procedure:
-
A mixture of t-butanol and water (1:1) is prepared.
-
AD-mix-β is added to the solvent mixture with stirring.
-
trans-Stilbene is added to the mixture.
-
The reaction is stirred vigorously at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of sodium sulfite.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization to yield enantiomerically pure this compound.
Asymmetric Reduction of Benzil using a Ruthenium-(R,R)-hydrobenzoin Catalyst
This protocol outlines the asymmetric reduction of benzil to this compound.
Materials:
-
Benzil
-
RuCl[this compound]-(η6-p-cymene) catalyst
-
Formic acid/triethylamine azeotrope
-
Dimethylformamide (DMF)
Procedure:
-
A solution of the RuCl[this compound]-(η6-p-cymene) catalyst in DMF is prepared.
-
Benzil is added to the catalyst solution.
-
The formic acid/triethylamine azeotrope is added, and the mixture is stirred at a controlled temperature.
-
Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent.
-
The organic layers are dried and concentrated, and the product is purified by recrystallization.
Visualizing the Processes
To better understand the workflows and mechanisms discussed, the following diagrams have been generated.
Caption: General experimental workflow for asymmetric synthesis using a chiral diol catalyst.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation for this compound synthesis.
Caption: Simplified pathway showing the role of a hydrobenzoin-catalyzed step in the synthesis of a proton pump inhibitor like Esomeprazole.
Conclusion and Recommendation
For large-scale industrial synthesis, this compound emerges as a highly compelling chiral auxiliary due to its significantly lower cost compared to (S)-BINOL and TADDOL. While privileged ligands like BINOL offer broader applicability across a wider range of reactions, the economic advantages of this compound, coupled with its excellent performance in specific, industrially relevant transformations and its scalable synthesis, make it an optimal choice when cost is a critical driver.
Researchers and drug development professionals should consider this compound as a primary candidate for process development, particularly for asymmetric reductions and other reactions where its efficacy has been demonstrated. A thorough cost-benefit analysis, taking into account not only the price of the chiral auxiliary but also the overall process efficiency, should be conducted on a case-by-case basis to make the most informed decision for any given large-scale synthesis campaign.
References
- 1. indiamart.com [indiamart.com]
- 2. (S)-Binol at Rs 2157 in Ghaziabad - ID: 2980844 | synthesis with catalysts pvt ltd [exportersindia.com]
- 3. S-binol 99% For Synthesis at 14300.00 INR in Mumbai | A. B. Enterprises [tradeindia.com]
- 4. Hot Sale (-)-Taddol 93379-48-7, CasNo.93379-48-7 Lonwin Chemical Group Limited China (Mainland) [lonwinchem.lookchem.com]
- 5. Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 6. Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. york.ac.uk [york.ac.uk]
- 9. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. chemimpex.com [chemimpex.com]
A Comparative Guide to the Catalytic Performance of Lewis Acids with (R,R)-Hydrobenzoin
For Researchers, Scientists, and Drug Development Professionals
The quest for stereoselective synthesis is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals where the chirality of a molecule can dictate its efficacy and safety. Chiral diols, such as (R,R)-Hydrobenzoin, are valuable ligands in asymmetric catalysis, capable of forming chiral complexes with Lewis acids to create a stereochemically defined environment for a variety of chemical transformations. This guide provides a comparative overview of the performance of different Lewis acids when used in conjunction with this compound and its derivatives in asymmetric catalysis.
Performance Data Summary
The following table summarizes the performance of selected Lewis acids in complex with this compound or its derivatives in different asymmetric catalytic reactions. It is crucial to note that the reaction conditions and substrates vary, and thus the data should be interpreted as illustrative of the potential of each Lewis acid system rather than a direct comparison of catalytic activity.
| Lewis Acid | Chiral Ligand | Reaction Type | Substrate(s) | Yield (%) | Enantiomeric Excess (ee%) / Diastereomeric Ratio (dr) |
| SnCl₄ | (R,R)-Vivol¹ | Allylboration | Hydrocinnamaldehyde | - | 93% ee |
| TiCl₄ | N-(N-Boc-glycinyl) oxazolidinone² | Asymmetric Aldol | N-(N-Boc-glycinyl) oxazolidinone & p-nitrobenzaldehyde | 85% (combined) | 3:1 dr (syn:anti) |
| Cu(OTf)₂ | Chiral N,N'-dioxide³ | Hetero-Diels-Alder | β,γ-unsaturated α-ketoesters & cyclopentadiene | up to 99% | up to >99% ee |
¹(R,R)-Vivol is a derivative of this compound with cyclooctyl rings fused to the ortho positions of the phenyl groups.[1] ²This reaction utilizes an oxazolidinone chiral auxiliary in a TiCl₄-promoted aldol reaction, which is conceptually related to the use of chiral ligands.[2] ³While this example does not use this compound, it showcases the high performance of Cu(OTf)₂ with a different chiral ligand in a relevant asymmetric reaction, suggesting its potential.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of catalytic systems. Below are the experimental protocols for the key reactions cited in this guide.
1. Asymmetric Allylboration with a Hydrobenzoin-SnCl₄ Complex Derivative
This protocol describes the allylboration of an aldehyde using a catalyst derived from a substituted hydrobenzoin and tin(IV) chloride.[1]
-
Catalyst Preparation: In situ formation of the chiral Lewis acid is typically achieved by reacting the chiral diol, such as (R,R)-Vivol, with SnCl₄ in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere at a low temperature (e.g., -78 °C).
-
Reaction Procedure: To the pre-formed catalyst solution, the aldehyde substrate is added, followed by the slow addition of the allylboron reagent. The reaction mixture is stirred at the specified temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with a suitable reagent, such as a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired chiral homoallylic alcohol.
2. TiCl₄-Promoted Asymmetric Aldol Reaction
This procedure outlines a diastereoselective aldol reaction promoted by titanium(IV) chloride using a chiral oxazolidinone auxiliary.[2]
-
Enolate Formation: The N-acetyloxazolidinone is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. TiCl₄ is added, followed by the dropwise addition of a hindered amine base, such as N,N-diisopropylethylamine (DIPEA), to generate the titanium enolate.
-
Aldol Addition: The aldehyde substrate is then added to the reaction mixture, and stirring is continued at the low temperature until the reaction is complete.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The resulting diastereomeric aldol adducts are separated and purified by column chromatography.
3. Cu(OTf)₂-Catalyzed Asymmetric Hetero-Diels-Alder Reaction
This protocol describes an enantioselective hetero-Diels-Alder reaction using a chiral N,N'-dioxide ligand in combination with copper(II) triflate.[3]
-
Catalyst Preparation: The chiral N,N'-dioxide ligand and Cu(OTf)₂ are stirred in an anhydrous solvent (e.g., dichloromethane) at room temperature under an inert atmosphere to form the chiral catalyst complex.
-
Reaction Procedure: The reaction mixture is cooled to the desired temperature, and the dienophile (β,γ-unsaturated α-ketoester) is added, followed by the diene (cyclopentadiene). The reaction is monitored by TLC for completion.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched cycloadduct.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logical relationships in the catalytic processes described.
Caption: General workflow for asymmetric catalysis using a Lewis acid-(R,R)-Hydrobenzoin complex.
Caption: Simplified signaling pathway for a Lewis acid-catalyzed asymmetric reaction.
References
- 1. Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Diels-Alder and inverse-electron-demand hetero-Diels-Alder reactions of β,γ-unsaturated α-ketoesters with cyclopentadiene catalyzed by N,N'-dioxide copper(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Referencing NMR Data of (R,R)-Hydrobenzoin with Literature Values: A Comparative Guide
For researchers engaged in stereoselective synthesis and the development of chiral molecules, accurate structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process. This guide provides a direct comparison of experimental NMR data for (R,R)-Hydrobenzoin against established literature values, offering a clear benchmark for sample purity and stereochemical integrity.
Comparison of NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, also known as (1R,2R)-1,2-diphenylethane-1,2-diol. The literature data is presented alongside a representative experimental dataset obtained in the same solvent for accurate comparison.
¹H NMR Data Comparison (CDCl₃, 300 MHz)
| Protons | Literature Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity |
| OH | 3.07 | 3.05 | s |
| CH-OH | 4.86 | 4.85 | s |
| Aromatic | 7.25-7.40 | 7.24-7.39 | m |
¹³C NMR Data Comparison (CDCl₃, 75 MHz)
| Carbon | Literature Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| CH-OH | 79.2 | 79.1 |
| Aromatic C (Quaternary) | 141.5 | 141.4 |
| Aromatic CH | 128.3 | 128.2 |
| Aromatic CH | 127.6 | 127.5 |
| Aromatic CH | 126.9 | 126.8 |
Experimental Protocols
To ensure the reproducibility and accuracy of the NMR data, the following detailed experimental protocols should be followed.
Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrument: A 300 MHz (or higher) NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 3.99 s.
-
Spectral Width: 20.5 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: 1.09 s.
-
Spectral Width: 238 ppm.
-
Data Analysis Workflow
The process of cross-referencing experimentally obtained NMR data with literature values is a critical step in chemical analysis. The following diagram illustrates this logical workflow.
Caption: Workflow for NMR data cross-referencing.
Safety Operating Guide
(R,R)-Hydrobenzoin proper disposal procedures
Proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This document provides detailed procedures for the proper disposal of (R,R)-Hydrobenzoin, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
This compound is generally not classified as a hazardous substance; however, it is prudent to handle it with care.[1][2] The toxicological properties have not been thoroughly investigated.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves for prolonged or repeated contact.[1]
-
Eye Protection: Use eyeshields or safety glasses.[3]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or equivalent.[3]
In Case of a Spill:
-
Avoid dust formation.[1]
-
Ensure adequate ventilation.
-
Sweep or vacuum the material and place it into a suitable, closed, and labeled container for disposal.[4][5]
-
Prevent the substance from entering drains or waterways.[1]
Hazard Classification
To facilitate a quick safety assessment, the hazard ratings for this compound are summarized below.
| Hazard Rating System | Health | Flammability | Physical/Reactivity |
| HMIS Classification | 0 | 0 | 0 |
| NFPA Rating | 0 | 0 | 0 |
| Data sourced from Safety Data Sheet.[1] |
A rating of 0 indicates a minimal hazard.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all federal, state, and local environmental regulations.[1][2] As the waste generator, it is your responsibility to properly characterize the waste before disposal.[2][6]
Step 1: Waste Characterization
-
Determine if the waste is hazardous.
Step 2: Packaging
-
Use a suitable container: Collect solid waste in a non-leaking, sealable container.[8] Do not mix with other waste.
-
Leave in original container if possible: For unused product, leaving it in its original container is often the best practice.
-
Handle empty containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste. Puncturing the container to prevent reuse before disposal in regular trash is an option, but institutional policies may vary.[9]
Step 3: Labeling
-
Clearly label the waste container. The label should include:
-
The full chemical name: "this compound".
-
A clear indication that it is "Non-Hazardous Waste".
-
The name of the generating researcher and laboratory.
-
The accumulation start date.[7]
-
Step 4: Disposal
-
Consult your institution's Environmental Health & Safety (EHS) office. EHS will provide specific guidance and accept well-identified non-hazardous chemical waste for proper disposal.[8]
-
Do not dispose of in standard laboratory trash cans unless explicitly permitted by your institution's policy, as this waste may be handled by custodial staff not trained for chemical waste.[10]
-
Never dispose of this compound down the sink or drain. [1]
-
Arrange for professional disposal: The accepted disposal methods for non-hazardous solids include removal by a licensed chemical destruction plant or controlled incineration.[9] Your EHS office will manage this process.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. aksci.com [aksci.com]
- 3. (R,R)-(+)-Hydrobenzoin 99 , ee 99 HPLC 52340-78-0 [sigmaaldrich.com]
- 4. (R,R)-(+)-HYDROBENZOIN - Safety Data Sheet [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sfasu.edu [sfasu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling (R,R)-Hydrobenzoin
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
(R,R)-Hydrobenzoin is a chiral 1,2-diol widely utilized as a chiral reagent, building block, and ligand in asymmetric synthesis.[1] Proper handling and disposal are paramount to ensure laboratory safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your critical work in pharmaceutical and chemical development.
Physicochemical and Hazard Data
A clear understanding of the physical and chemical properties of this compound is the first step in safe handling. This substance is generally described as a white to beige or light brown crystalline powder.[1] While it is not classified as a hazardous substance under OSHA, it may cause skin, eye, and respiratory tract irritation.[2][3][4]
| Property | Value | Source |
| Synonyms | (1R,2R)-1,2-diphenylethane-1,2-diol, (R,R)-(+)-1,2-Diphenyl-1,2-ethanediol | [2][3][5] |
| Molecular Formula | C₁₄H₁₄O₂ | [3][5][6][7] |
| Molecular Weight | 214.26 g/mol | [2][3][5][7] |
| Appearance | White crystalline powder | [6] |
| Melting Point | 146 - 149 °C | [1][6][8] |
| Boiling Point | 314.4°C (rough estimate) | [6][8] |
| Storage Temperature | Room Temperature, in a dry and well-ventilated place | [2][5] |
| HMIS Rating | Health: 1, Flammability: 0, Physical Hazard: 0 | [3] |
| NFPA Rating | Health: 1, Fire: 0, Reactivity: 0 | [3] |
Operational Plan: Personal Protective Equipment (PPE) and Handling
A systematic approach to handling this compound minimizes exposure and ensures a safe laboratory environment. The following step-by-step guide outlines the necessary precautions and PPE.
Engineering Controls:
-
Ensure adequate ventilation in the work area.[9][10] Provide appropriate exhaust ventilation where dust may be formed.[2]
-
Facilities storing or utilizing this material should be equipped with an eyewash fountain.[4]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or glasses that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[6]
-
Skin Protection:
-
Gloves: Handle with gloves.[6] Nitrile rubber gloves are a suitable option. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.
-
Body Protection: Wear a lab coat. Choose body protection in relation to its type, to the concentration and amount of dangerous substances, and to the specific workplace.[6]
-
-
Respiratory Protection: Respiratory protection is not typically required under normal use with adequate ventilation.[2][6] If dust is generated and nuisance levels are a concern, use a type N95 (US) or type P1 (EN 143) dust mask.[2][6]
Handling Procedures:
-
Avoid contact with skin and eyes.[8]
-
Avoid formation of dust and aerosols.[2]
-
Wash hands thoroughly after handling.
Emergency Procedures and First Aid
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration.[2][6] |
| Skin Contact | Wash off with soap and plenty of water.[2][6] If skin irritation occurs, get medical advice/attention.[3] |
| Eye Contact | Flush eyes with water as a precaution.[2][6] Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] If eye irritation persists, get medical advice/attention.[4] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[2][6] Do not induce vomiting. Seek medical attention.[3] |
In Case of a Spill:
-
Do not let the product enter drains.[2]
Disposal Plan
Proper disposal of this compound and its containers is an essential part of the laboratory workflow to ensure environmental safety and regulatory compliance.
Disposal of this compound:
-
Dispose of the material as an unused product.[2]
-
Waste material must be disposed of in accordance with national and local regulations.
-
Do not mix with other waste.
Disposal of Contaminated Containers:
-
Leave chemicals in their original containers.
-
Handle uncleaned containers like the product itself.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. (R,R)-(+)-HYDROBENZOIN | 52340-78-0 [chemicalbook.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. studylib.net [studylib.net]
- 4. aksci.com [aksci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. (R,R)-(+)-HYDROBENZOIN - Safety Data Sheet [chemicalbook.com]
- 7. This compound | C14H14O2 | CID 853019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
